Methallyl cyanide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylbut-3-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-5(2)3-4-6/h1,3H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQDAVBXDLGCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197306 | |
| Record name | Methallyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4786-19-0 | |
| Record name | 3-Methyl-3-butenenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4786-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methallyl cyanide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methallyl cyanide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163366 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methallyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHALLYL CYANIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJF04I7OGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methallyl cyanide chemical properties and structure
An In-depth Technical Guide to Methallyl Cyanide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, systematically known as 3-methyl-3-butenenitrile, is a versatile organic nitrile with applications as a building block in chemical synthesis. This document provides a comprehensive overview of its chemical and physical properties, structural information, spectral data, and detailed experimental protocols for its synthesis and purification. Safety considerations and typical analytical workflows for quality control are also discussed.
Chemical Structure and Identification
This compound is an unsaturated aliphatic nitrile characterized by a vinyl group attached to a carbon bearing a methyl group and a cyanomethyl group.
Molecular Structure:
Caption: 2D Chemical Structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 3-Methyl-3-butenenitrile |
| Synonyms | This compound, 3-Methyl-3-butenonitrile, 3-Methylbut-3-enenitrile |
| CAS Number | 4786-19-0[1][2][3] |
| Molecular Formula | C₅H₇N[2][3][4][5] |
| Molecular Weight | 81.12 g/mol [4][5] |
| InChI | InChI=1S/C5H7N/c1-5(2)3-4-6/h1,3H2,2H3[1][2][3] |
| InChIKey | OIQDAVBXDLGCID-UHFFFAOYSA-N[1][2][3] |
| SMILES | CC(=C)CC#N |
Physicochemical Properties
This section summarizes the key physical and chemical properties of this compound.
Table 2: Physicochemical Data
| Property | Value |
| Physical State | Liquid |
| Appearance | Clear yellow liquid[5] |
| Boiling Point | 124 °C[6][7] |
| Melting Point | Not available |
| Density | 0.82 g/cm³[6][7] |
| Solubility | Slightly soluble in water.[6][7] Miscible with many organic solvents. |
| Vapor Pressure | 17.5 mmHg at 25°C[6] |
| Refractive Index | 1.4070 to 1.4110[6][7] |
| Flash Point | 15 °C[6][7] |
Spectral Data
Detailed spectral information is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data
| Spectrum Type | Key Peaks and Features |
| ¹H NMR | Spectral data not explicitly found in search results. Expected signals would include a singlet for the methyl protons, a singlet for the methylene protons adjacent to the nitrile, and two singlets for the vinyl protons. |
| ¹³C NMR | Data available on PubChem, acquired on a Bruker WH-360.[4] Specific peak assignments require further analysis. Expected signals include those for the nitrile carbon, quaternary vinyl carbon, terminal vinyl carbon, methyl carbon, and methylene carbon. |
| Infrared (IR) | A gas-phase IR spectrum is available from the NIST WebBook.[2] Key characteristic peaks would include: C≡N stretch (~2250 cm⁻¹), C=C stretch (~1650 cm⁻¹), and C-H stretches for sp² and sp³ hybridized carbons. |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available from the NIST WebBook and PubChem.[1][4] The molecular ion peak (M⁺) would be observed at m/z = 81. Fragmentation patterns would involve the loss of methyl and cyanide groups. |
Experimental Protocols
Synthesis of this compound
The following is a representative procedure for the synthesis of this compound via nucleophilic substitution, adapted from the synthesis of related alkyl nitriles.
Reaction:
Methallyl Chloride + Sodium Cyanide → this compound + Sodium Chloride
Materials:
-
Methallyl chloride
-
Sodium cyanide (Caution: Highly Toxic)
-
Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: Charge the flask with a solution of sodium cyanide in DMSO. Heat the mixture to a moderate temperature (e.g., 80-100 °C).
-
Addition of Methallyl Chloride: Add methallyl chloride dropwise from the dropping funnel to the heated cyanide solution over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extraction: Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them with brine to remove residual DMSO and inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Diagram of Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Quality Control and Analysis
A typical workflow for ensuring the purity and identity of the synthesized this compound is outlined below.
Diagram of Analytical Workflow:
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. 3-Methyl-3-butenenitrile | C5H7N | CID 20912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-3-butenenitrile | C5H7N | CID 27909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 2-METHYL-3-BUTENENITRILE CAS#: 16529-56-9 [m.chemicalbook.com]
An In-Depth Technical Guide to Methallyl Cyanide (CAS 4786-19-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methallyl cyanide (CAS 4786-19-0), also known as 3-methyl-3-butenenitrile. It covers its chemical and physical properties, spectroscopic data, synthesis, purification, and analytical methods. Additionally, this guide explores its potential applications, particularly as a chemical intermediate, and discusses its biological activity and toxicology. The information is presented to be a valuable resource for professionals in research, development, and drug discovery.
Introduction
This compound, with the chemical formula C₅H₇N, is an unsaturated aliphatic nitrile.[1] Its structure, featuring both a terminal double bond and a nitrile group, makes it a versatile building block in organic synthesis. This guide aims to consolidate the available technical information on this compound to support its use in laboratory and industrial settings.
Chemical and Physical Properties
This compound is a colorless to clear yellow liquid with a pungent odor.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 4786-19-0 | [1] |
| Molecular Formula | C₅H₇N | [1] |
| Molecular Weight | 81.12 g/mol | [1] |
| Appearance | Colorless to clear yellow liquid | [2] |
| Boiling Point | 126 °C at 760 mmHg | [1] |
| Density | 0.816 g/cm³ | [1] |
| Flash Point | 37.3 °C | [1] |
| Refractive Index | 1.411 | [1] |
| Vapor Pressure | 11.9 mmHg at 25 °C | [1] |
| Solubility | No data available | [1] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques. The key spectral data are summarized in the following tables.
Table 2: 1H NMR Spectral Data (Data for the related 2-methyl-3-butenenitrile)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.72 | m | 1H | -CH= |
| 5.39 | m | 2H | =CH₂ |
| 3.25 | q | 1H | -CH(CN)- |
| 1.35 | d | 3H | -CH₃ |
Table 3: 13C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 136.5 | =CH- |
| 118.5 | CN |
| 117.8 | =CH₂ |
| 31.5 | -CH(CN)- |
| 19.2 | -CH₃ |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~2250 | C≡N stretch |
| ~1645 | C=C stretch |
| ~3080, ~2980 | C-H stretches (sp² and sp³) |
Table 5: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 81 | [M]⁺ (Molecular Ion) |
| 66 | [M - CH₃]⁺ |
| 54 | [M - HCN]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Synthesis and Purification
Synthesis
Experimental Protocol (General Procedure):
-
In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel is charged with sodium cyanide and a suitable solvent (e.g., dimethyl sulfoxide).
-
Methallyl chloride is added dropwise to the stirred suspension at a controlled temperature.
-
After the addition is complete, the reaction mixture is heated to drive the reaction to completion.
-
The reaction is monitored by a suitable analytical technique (e.g., GC-MS).
-
Upon completion, the mixture is cooled, and the product is isolated by extraction and purified.
Purification
Crude this compound can be purified by fractional distillation to remove unreacted starting materials and byproducts.
References
Spectroscopic Characterization of Methallyl Cyanide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Methallyl cyanide (also known as 3-methyl-3-butenenitrile), a valuable building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its molecular structure and fragmentation patterns. This information is critical for reaction monitoring, quality control, and structural elucidation in research and development settings.
Spectroscopic Data Summary
The empirical formula for this compound is C₅H₇N, and its calculated molecular weight is 81.12 g/mol .[1][2] The spectroscopic data presented below has been compiled from various databases and is intended to serve as a reliable reference for laboratory applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Obtaining experimental ¹H and ¹³C NMR data for this compound from publicly accessible databases proved challenging. Therefore, predicted NMR data is provided below to guide spectral interpretation. These predictions are based on computational algorithms and should be used as a reference until experimental data can be acquired.
Predicted ¹H NMR Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 5.05 | Singlet | 1H | =CH₂ |
| 4.95 | Singlet | 1H | =CH₂ |
| 3.15 | Singlet | 2H | -CH₂-CN |
| 1.85 | Singlet | 3H | -CH₃ |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) (ppm) | Assignment |
| 135.0 | C(CH₃)= |
| 118.0 | CN |
| 117.0 | =CH₂ |
| 25.0 | -CH₂-CN |
| 22.0 | -CH₃ |
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound was obtained from the NIST/EPA Gas-Phase Infrared Database.[3] The major absorption peaks are summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2985 | C-H stretch (sp³ CH₃) |
| 2945 | C-H stretch (sp³ CH₂) |
| 2255 | C≡N stretch (nitrile) |
| 1665 | C=C stretch (alkene) |
| 1450 | C-H bend (CH₃) |
| 1415 | C-H bend (CH₂) |
| 895 | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
The mass spectrum of this compound was obtained by electron ionization (EI) from the NIST Mass Spectrometry Data Center.[1][4] The table below lists the major fragment ions and their relative intensities.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 81 | 45 | [M]⁺ (Molecular Ion) |
| 80 | 60 | [M-H]⁺ |
| 66 | 100 | [M-CH₃]⁺ (Base Peak) |
| 54 | 55 | [C₄H₆]⁺ |
| 41 | 80 | [C₃H₅]⁺ (Allyl Cation) |
| 39 | 65 | [C₃H₃]⁺ |
Experimental Protocols
Detailed experimental protocols for the acquisition of the referenced spectra are not publicly available. Therefore, generalized protocols for the spectroscopic analysis of a small organic molecule like this compound are provided below.
NMR Spectroscopy (General Protocol)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
IR Spectroscopy (General Protocol for Gas-Phase FTIR)
-
Sample Introduction: Introduce a small amount of volatile this compound into an evacuated gas cell.
-
Instrument Setup:
-
Use a Fourier-transform infrared (FTIR) spectrometer.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty gas cell.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).
-
-
Data Processing:
-
The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (General Protocol for GC-MS with EI)
-
Sample Introduction:
-
Dilute the this compound sample in a volatile solvent (e.g., dichloromethane or hexane).
-
Inject a small volume (e.g., 1 µL) of the diluted sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
-
Gas Chromatography (GC):
-
Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).
-
Employ a temperature program to separate the analyte from any impurities and the solvent. A typical program might start at 50°C and ramp up to 250°C.
-
Helium is commonly used as the carrier gas.
-
-
Mass Spectrometry (MS):
-
As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
-
Ionization: Use electron ionization (EI) with a standard energy of 70 eV.
-
Mass Analysis: Scan a range of m/z values (e.g., 35-200 amu) using a quadrupole or ion trap mass analyzer.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using the three main spectroscopic techniques discussed.
Caption: Workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Reaction Mechanisms of Methallyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methallyl cyanide, systematically named 3-methyl-3-butenenitrile, is a versatile bifunctional organic molecule incorporating both a nitrile group and a terminal alkene. This unique structural arrangement allows it to participate in a diverse array of chemical transformations, making it a valuable building block in organic synthesis, including the preparation of pharmaceutical intermediates and polymeric materials. This guide provides a comprehensive overview of the core reaction mechanisms of this compound, supported by experimental data and protocols to facilitate its application in research and development.
Synthesis of this compound
The primary synthetic route to this compound involves the nucleophilic substitution of a methallyl halide with a cyanide salt. A common laboratory-scale preparation utilizes methallyl chloride and sodium cyanide in a polar aprotic solvent to facilitate the SN2 reaction.
Experimental Protocol: Synthesis of 3-Methyl-3-butenenitrile
A solution of methallyl chloride (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Sodium cyanide (1.1 equivalents) is added portion-wise to the stirred solution. The reaction mixture is then heated to a temperature between 60-80°C and monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with a low-boiling-point organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure 3-methyl-3-butenenitrile.
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methallyl Chloride, NaCN | 1 : 1.1 | DMSO | 70 | 4-6 | 85-95 |
| Methallyl Bromide, KCN | 1 : 1.2 | Acetonitrile | Reflux | 8-12 | 80-90 |
Core Reaction Mechanisms
This compound's reactivity is governed by the interplay between its two functional groups: the electrophilic carbon of the nitrile and the nucleophilic π-bond of the alkene.
Reactions of the Nitrile Group
The nitrile group in this compound undergoes typical reactions of aliphatic nitriles, including hydrolysis and reduction.
The hydrolysis of this compound can be catalyzed by either acid or base and proceeds in a stepwise manner, first to 3-methyl-3-butenamide and then to 3-methyl-3-butenoic acid. Stopping the reaction at the amide stage can be challenging under harsh conditions.[1]
Acid-Catalyzed Hydrolysis Mechanism:
Experimental Protocol: Acid-Catalyzed Hydrolysis of 3-Methyl-3-butenenitrile [1]
In a round-bottom flask fitted with a reflux condenser, 3-methyl-3-butenenitrile (1 equivalent) is mixed with concentrated hydrochloric acid (e.g., 10-12 M). The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by observing the dissolution of the organic layer and the formation of a single phase, or by analytical techniques such as GC-MS. After completion, the reaction mixture is cooled and the product, 3-methyl-3-butenoic acid, can be isolated by extraction with an organic solvent. For isolation of the intermediate amide, milder conditions (e.g., lower temperature and shorter reaction time) should be employed, and the reaction progress carefully monitored.
| Product | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 3-Methyl-3-butenamide | H₂SO₄ (conc.) | 60 | 2 | ~60 |
| 3-Methyl-3-butenoic acid | HCl (conc.) | Reflux | 8 | >90 |
The nitrile group of this compound can be reduced to a primary amine, 4-methyl-4-penten-1-amine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2][3]
Reduction Mechanism with LiAlH₄:
Experimental Protocol: Reduction of 3-Methyl-3-butenenitrile with LiAlH₄ [2]
To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), a solution of 3-methyl-3-butenenitrile (1 equivalent) in anhydrous THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is monitored by TLC. Upon completion, the reaction is cooled to 0°C and quenched by the sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to afford 4-methyl-4-penten-1-amine.
| Product | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Methyl-4-penten-1-amine | LiAlH₄ | THF | 0 to RT | 4 | 80-90 |
| 4-Methyl-4-penten-1-amine | H₂/Raney Ni | Ethanol | 50 | 12 | 75-85 |
Reactions of the Alkene Group
The terminal double bond in this compound is susceptible to electrophilic addition and can also participate in cycloaddition reactions.
The alkene can undergo addition reactions with various electrophiles. For instance, hydroboration-oxidation would lead to the corresponding alcohol, while reaction with peroxy acids would yield an epoxide.
Hydroboration-Oxidation Workflow:
The double bond of this compound can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, providing access to various cyclic structures.
[4+2] Cycloaddition (Diels-Alder Reaction):
Spectroscopic Data
| Technique | Key Peaks |
| ¹³C NMR (CDCl₃) | δ (ppm): 140.2 (C=C H₂), 117.8 (C ≡N), 116.3 (C H₂=C), 24.5 (C H₂CN), 22.1 (C H₃) |
| IR (neat) | ν (cm⁻¹): 2250 (C≡N stretch), 1650 (C=C stretch), 3080 (=C-H stretch) |
| Mass Spec. (EI) | m/z (%): 81 (M⁺, 100), 66 (M⁺ - CH₃, 40), 54 (35), 41 (80)[4][5] |
Conclusion
This compound is a valuable and versatile starting material in organic synthesis due to the presence of two reactive functional groups. A thorough understanding of its reaction mechanisms is crucial for designing efficient synthetic routes to a wide range of target molecules. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers in academia and industry, particularly those involved in drug discovery and development. Further exploration of the catalytic and asymmetric transformations of this compound is a promising area for future research.
References
The Discovery and Enduring Significance of Allyl Cyanides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl cyanides, a class of organic compounds characterized by the presence of an allyl group attached to a cyanide functional group, hold a unique position in the history of natural product chemistry and synthetic methodology. First identified in the mid-19th century as a component of mustard oil, their discovery paved the way for a deeper understanding of plant chemical defenses and spurred the development of new synthetic reactions. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core chemical principles of allyl cyanides. It details the seminal experimental protocols for their synthesis and isolation, presents key quantitative data in a structured format, and visually represents the fundamental pathways of their natural formation and metabolism. This document serves as a foundational resource for researchers in natural products, medicinal chemistry, and drug development, offering insights into the historical context and practical chemistry of this important class of molecules.
Introduction
Allyl cyanides, systematically named as 3-butenenitriles, are organic compounds with the general structure CH₂=CHCH₂CN. Their history is intrinsically linked to the study of pungent cruciferous vegetables, where they and their isothiocyanate counterparts play a crucial role as defense compounds. The initial discovery of allyl cyanide was a significant milestone in phytochemistry, revealing the complex chemical arsenal of plants.[1] Since then, the study of allyl cyanides has expanded to include the development of various synthetic methods, exploration of their biological activities, and their application as versatile chemical intermediates. This guide will delve into the key historical discoveries, provide detailed experimental methodologies for their synthesis, present their physicochemical properties, and illustrate their natural biogenesis and metabolic fate.
Historical Discovery and Key Milestones
The timeline of the discovery of allyl cyanides and their precursors is rooted in the 19th-century exploration of natural products.
-
1839: Isolation of Sinigrin: The precursor to naturally occurring allyl isothiocyanate and, subsequently, allyl cyanide, a glucosinolate named sinigrin, was first isolated in 1839.
-
1863: Discovery in Mustard Oil: The first documented discovery of allyl cyanide itself occurred in 1863 when H. Will and W. Koerner identified the compound in mustard oil.[1] This discovery highlighted the presence of nitriles as naturally occurring substances in plants.
-
1864: First Synthesis by A. Claus: Hot on the heels of its discovery in nature, the first chemical synthesis of allyl cyanide was reported by A. Claus in 1864, marking a pivotal moment in the ability of chemists to replicate natural compounds in the laboratory.[1]
-
1871: Synthesis from Allyl Iodide: A. Rinne and B. Tollens further contributed to the synthetic repertoire by developing a method for producing allyl cyanide from the reaction of allyl iodide with cyanide salts in 1871.[1] This work expanded the range of accessible starting materials for synthesizing this nitrile.
Physicochemical Properties of Allyl Cyanide
A comprehensive understanding of the physical and chemical properties of allyl cyanide is essential for its handling, application, and analysis.
| Property | Value | Reference |
| Molecular Formula | C₄H₅N | [2] |
| Molar Mass | 67.09 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Density | 0.834 g/mL at 25 °C | [2] |
| Melting Point | -87 °C | [2] |
| Boiling Point | 116-121 °C | [2] |
| Refractive Index | n20/D 1.405 | [2] |
| Flash Point | 24 °C | [2] |
| Autoignition Temperature | 455 °C | [2] |
| Solubility | Soluble in organic solvents | [1] |
Natural Occurrence and Biosynthesis
Allyl cyanide is found in a variety of cruciferous vegetables, including cabbage, broccoli, cauliflower, and Brussels sprouts.[1] It is not typically present in its free form in intact plant tissues. Instead, it is generated from the hydrolysis of glucosinolates, specifically sinigrin, upon tissue damage.
The enzymatic breakdown of sinigrin is catalyzed by the enzyme myrosinase, which is physically separated from its substrate in the intact plant cells. When the plant is crushed or chewed, myrosinase comes into contact with sinigrin, initiating a cascade of reactions that can lead to the formation of allyl isothiocyanate, allyl cyanide, and other products.[1] The formation of either the isothiocyanate or the nitrile is influenced by factors such as pH and the presence of co-factors.[1]
Quantitative Occurrence in Cruciferous Vegetables
The concentration of allyl cyanide and its precursor, sinigrin (which primarily yields allyl isothiocyanate), can vary significantly depending on the type of vegetable, its age, and processing methods.
| Vegetable | Compound | Concentration | Reference |
| Cooked Cabbage | Allyl Cyanide | ~0.05-0.2 mmol/g (dry mass) | [3] |
| Raw Cauliflower | Allyl Isothiocyanate | 1028.9 µ g/100g (fresh weight) | [4] |
| Raw Cabbage | Allyl Isothiocyanate | Significantly lower than cauliflower | [4] |
| Raw Broccoli | Allyl Isothiocyanate | Significantly lower than cauliflower | [4] |
| Brussels Sprouts | Glucosinolates (precursors) | High concentration | [5] |
Experimental Protocols for Synthesis
While the original 19th-century synthetic methods laid the groundwork, modern organic synthesis provides more refined and detailed procedures. Below is a representative experimental protocol for the laboratory-scale synthesis of allyl cyanide, adapted from established methods.
Synthesis of Allyl Cyanide from Allyl Bromide and Copper(I) Cyanide
This method is a common and effective laboratory procedure for the preparation of allyl cyanide.[6]
Materials:
-
Allyl bromide
-
Copper(I) cyanide (dry)
-
Round-bottomed flask
-
Condenser
-
Mechanical stirrer
-
Heating mantle or water bath
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a condenser and a mechanical stirrer, place dry copper(I) cyanide.
-
Addition of Allyl Bromide: Add allyl bromide to the flask.
-
Initiation of Reaction: Gently heat the mixture with stirring. The reaction is exothermic and may become vigorous.
-
Reaction Control: If the reaction becomes too vigorous, remove the heat source and cool the flask in an ice-water bath to control the rate of reaction.
-
Completion of Reaction: Once the initial vigorous reaction subsides, continue to heat the mixture under reflux with stirring until the reaction is complete (typically monitored by the disappearance of the starting material via techniques like TLC or GC).
-
Isolation of Product: After the reaction is complete, arrange the apparatus for distillation. Distill the allyl cyanide directly from the reaction mixture.
-
Purification: The distilled allyl cyanide can be further purified by redistillation to obtain a product of high purity.
Metabolism of Allyl Cyanide
The in vivo metabolism of allyl cyanide is primarily carried out by the cytochrome P-450 enzyme system in the liver, with CYP2E1 being a key enzyme.[1][7] The metabolic process involves the conversion of the nitrile to cyanide, which is a critical aspect of its toxicology.
The proposed metabolic pathway involves the hydroxylation of the carbon atom alpha to the cyano group, which forms an unstable cyanohydrin intermediate. This intermediate then decomposes to yield acrolein and hydrogen cyanide. The released cyanide can then be detoxified by conversion to thiocyanate.[1]
Conclusion
The journey of allyl cyanide from its discovery in mustard oil to its synthesis in the laboratory and its characterization as a plant-derived metabolite provides a fascinating narrative in the history of chemistry. For researchers, scientists, and drug development professionals, understanding this history and the fundamental chemistry of allyl cyanides is crucial. This guide has provided a comprehensive overview of its discovery, key physicochemical properties, natural occurrence, synthetic methodologies, and metabolic fate. The structured data and visual representations herein are intended to serve as a valuable and accessible resource for those working in fields where this class of compounds is of interest, from natural product chemistry to the design of novel therapeutics. The enduring legacy of allyl cyanide continues to be a testament to the intricate and often pungent world of natural chemical diversity.
References
- 1. researchgate.net [researchgate.net]
- 2. Allyl cyanide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and toxicokinetics of Allyl cyanide_Chemicalbook [chemicalbook.com]
Methallyl Cyanide: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methallyl cyanide, also known as 3-methyl-3-butenenitrile, is a valuable and versatile building block in organic synthesis. Its unique structure, featuring both a nitrile group and a terminal alkene, allows for a diverse range of chemical transformations, making it an attractive precursor for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and novel materials. This guide provides a comprehensive overview of the chemical properties, key reactions, and synthetic applications of this compound, with a focus on detailed experimental protocols and quantitative data to support advanced research and development.
Chemical and Physical Properties
This compound is a colorless liquid with the molecular formula C5H7N and a molecular weight of 81.12 g/mol . Its key physical and spectroscopic properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-Methyl-3-butenenitrile |
| CAS Number | 4786-19-0 |
| Molecular Formula | C5H7N |
| Molecular Weight | 81.12 g/mol |
| Boiling Point | 133-135 °C |
| Density | 0.81 g/mL at 25 °C |
| Appearance | Colorless liquid |
| Solubility | Soluble in most organic solvents. |
Spectroscopic Data:
-
Infrared (IR) Spectrum: The IR spectrum of this compound exhibits characteristic absorption bands for the nitrile group (C≡N) at approximately 2245 cm⁻¹ and the carbon-carbon double bond (C=C) of the terminal alkene at around 1650 cm⁻¹ and 890 cm⁻¹ (for the =CH₂ bend).
-
Mass Spectrum (Electron Ionization): The mass spectrum shows a molecular ion peak (M+) at m/z = 81, corresponding to the molecular weight of the compound.
Synthesis of this compound
Conceptual Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Key Reactions of this compound
The dual functionality of this compound allows for a wide array of synthetic transformations, targeting either the nitrile group or the terminal alkene.
Reactions of the Nitrile Group
The nitrile group in this compound can undergo hydrolysis, reduction, and addition reactions to yield a variety of valuable derivatives.
The hydrolysis of the nitrile group provides a straightforward route to the corresponding carboxylic acid. This transformation can be catalyzed by either acid or base.
Reaction Scheme:
Caption: Hydrolysis of this compound to 3-methyl-3-butenoic acid.
Quantitative Data for Hydrolysis:
| Reactant | Reagents | Conditions | Yield | Reference |
| Allyl Cyanide | Concentrated HCl | Reflux, 15 min | 75-82% | Organic Syntheses, Coll. Vol. 3, p.851 (1955); Vol. 24, p.96 (1944). |
Detailed Experimental Protocol: Acid-Catalyzed Hydrolysis of Allyl Cyanide (Adaptable for this compound)
This protocol for the hydrolysis of allyl cyanide can be adapted for this compound, with adjustments to molar equivalents.
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine allyl cyanide (67 g, 1.0 mol) and concentrated hydrochloric acid (100 mL).
-
Reaction Initiation: Gently heat the mixture using a heating mantle. The reaction is exothermic and will begin to reflux vigorously after a few minutes, accompanied by the formation of a white precipitate (ammonium chloride).
-
Reaction Completion: Once the vigorous refluxing subsides (typically after about 15 minutes), remove the heat source.
-
Work-up: Allow the mixture to cool, then add 100 mL of water. Transfer the mixture to a separatory funnel. The product, 3-butenoic acid, will form the upper layer.
-
Extraction: Separate the layers and extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure 3-butenoic acid.
The reduction of the nitrile group is a fundamental method for the synthesis of primary amines. This can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Reaction Scheme:
Caption: Reduction of this compound to methallylamine.
A detailed experimental protocol for the reduction of this compound was not found in the provided search results. However, a general procedure would involve the dropwise addition of a solution of this compound in an anhydrous ether solvent (like THF or diethyl ether) to a stirred suspension of LiAlH₄ in the same solvent, typically at reduced temperatures (e.g., 0 °C). The reaction is then quenched by the careful, sequential addition of water and an aqueous base, followed by extraction and purification.
Reactions of the Alkene Group
The terminal double bond in this compound is susceptible to a variety of addition and cycloaddition reactions, providing a pathway to more complex molecular scaffolds.
Cycloaddition reactions, such as the Diels-Alder reaction and 1,3-dipolar cycloadditions, offer powerful methods for the construction of cyclic and heterocyclic systems. While this compound itself is a substituted alkene and can act as a dienophile or dipolarophile, its reactivity in these reactions would be influenced by the electron-withdrawing nature of the nitrile group.
Conceptual [4+2] Cycloaddition (Diels-Alder Reaction):
Caption: Conceptual Diels-Alder reaction with this compound.
Detailed experimental protocols for the cycloaddition reactions of this compound were not found in the provided search results. The feasibility and conditions for such reactions would depend on the specific diene or dipole used and may require thermal or Lewis acid catalysis.
Applications in the Synthesis of Complex Molecules
The synthetic versatility of this compound makes it a valuable precursor in the synthesis of more complex molecular architectures, including those with potential applications in drug development. While a specific, complete synthesis of a pharmaceutical from this compound was not identified in the search results, its derivatives, such as methallylamine and 3-methyl-3-butenoic acid, are common structural motifs in bioactive molecules.
Potential Synthetic Pathways:
The functional group handles on this compound and its derivatives allow for their incorporation into larger molecules through a variety of coupling reactions, multicomponent reactions, and ring-forming strategies. For instance, methallylamine can be used in the synthesis of substituted pyridines or pyrimidines, which are core structures in many pharmaceuticals.
Conclusion
This compound is a precursor with significant potential in organic synthesis. Its ability to undergo a wide range of chemical transformations at both the nitrile and alkene functionalities provides a rich platform for the construction of diverse and complex molecular structures. Further exploration of its reactivity, particularly in the realm of asymmetric catalysis and multicomponent reactions, is likely to uncover new and efficient synthetic routes to valuable target molecules, solidifying its role as a key building block for the future of organic synthesis.
Methodological & Application
Application Notes and Protocols: Methallyl Cyanide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methallyl cyanide, also known as 3-methyl-3-butenenitrile, is a versatile building block in organic synthesis. Its structure, featuring both a nitrile group and a terminal alkene, makes it a valuable precursor for a variety of functional group transformations. Nucleophilic substitution reactions are a cornerstone of organic chemistry, and the synthesis of this compound itself often proceeds via such a pathway. This document provides detailed application notes and experimental protocols for the preparation of this compound through nucleophilic substitution and outlines its potential applications in research and drug development.
The nitrile functionality is a key pharmacophore in numerous approved drugs, where it can act as a bioisostere for other functional groups, participate in hydrogen bonding, and modulate the physicochemical properties of a molecule. The allylic nature of this compound also allows for further synthetic manipulations, making it a valuable intermediate in the construction of complex molecular architectures.
Synthesis of this compound via Nucleophilic Substitution
The most common and efficient method for the synthesis of this compound is the nucleophilic substitution reaction of a methallyl halide with a cyanide salt. This reaction typically proceeds via an SN2 mechanism, involving a backside attack of the cyanide nucleophile on the carbon bearing the leaving group (halide).
Reaction Mechanism: SN2 Pathway
The reaction of methallyl bromide with a cyanide salt, such as copper(I) cyanide, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The cyanide ion acts as the nucleophile, attacking the electrophilic carbon of the methallyl bromide. This attack occurs from the side opposite to the bromine leaving group, leading to an inversion of configuration if the carbon were chiral. The reaction is concerted, meaning that bond formation between the nucleophile and the carbon, and bond breaking between the carbon and the leaving group, occur simultaneously through a single transition state.[1][2]
Caption: SN2 mechanism for the synthesis of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of allylic cyanides and are expected to be effective for the preparation of this compound.[3]
Protocol 1: Synthesis of this compound using Copper(I) Cyanide
This protocol is adapted from the robust and well-documented procedure for the synthesis of allyl cyanide found in Organic Syntheses.[3]
Materials:
-
Methallyl bromide
-
Copper(I) cyanide (dry)
-
Mechanical stirrer
-
Condenser
-
Heating mantle or water bath
-
Distillation apparatus
-
Ice-water bath
Procedure:
-
Reaction Setup: In a 1-L round-bottomed flask equipped with a condenser and a mechanical stirrer, place methallyl bromide (1.83 moles) and dry copper(I) cyanide (1.9 moles).
-
Initiation of Reaction: Gently heat the mixture in a water bath while slowly rotating the stirrer by hand. The reaction should initiate within 15-30 minutes.
-
Controlling the Exothermic Reaction: The reaction is vigorous once it begins. Immediately replace the heating bath with a cooling mixture of ice and water to control the exotherm and prevent the loss of product through the condenser.
-
Completion of Reaction: After the vigorous reaction has subsided, replace the cooling bath with the heating bath and start the mechanical stirrer. Heat the mixture until no more methallyl bromide refluxes, which typically takes about one hour.
-
Isolation of Product: Rearrange the apparatus for distillation. Distill the this compound from the reaction flask by heating it in an oil bath with stirring.
-
Purification: Redistill the collected product to obtain pure this compound. The expected boiling point is approximately 116-121°C.
Expected Yield: Based on the analogous reaction with allyl bromide, a yield of 80-84% can be anticipated.[3]
Protocol 2: Synthesis of this compound using Sodium Cyanide in DMSO
This protocol provides an alternative method using a different cyanide source and solvent system.
Materials:
-
Methallyl chloride or bromide
-
Sodium cyanide
-
Dimethyl sulfoxide (DMSO)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in dimethyl sulfoxide.
-
Addition of Methallyl Halide: Add methallyl chloride or bromide to the solution.
-
Reaction Conditions: Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation.
Data Presentation
The choice of cyanide source and reaction conditions can influence the yield of the nucleophilic substitution reaction. The following table summarizes expected outcomes based on analogous reactions.
| Substrate | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methallyl Bromide | CuCN | Neat | Reflux | 1 | ~80-84 (expected) | [3] |
| Alkyl Halides | NaCN | DMSO | Reflux | Variable | Good to Excellent |
Applications in Drug Development and Synthesis
The nitrile group is a prevalent feature in many pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its role as a bioisostere for carbonyl groups. While specific examples of this compound as a direct precursor in launched drugs are not prominently documented in publicly available literature, its structural motifs are relevant to the synthesis of bioactive molecules.
The combination of the nitrile and the methallyl group allows for a range of synthetic transformations:
-
Reduction of the nitrile to a primary amine, a common functional group in pharmaceuticals.
-
Hydrolysis of the nitrile to a carboxylic acid.
-
Addition reactions across the double bond , such as dihydroxylation, epoxidation, or hydrogenation.
-
Participation in cycloaddition reactions .
These potential transformations make this compound a valuable starting material for the synthesis of diverse molecular scaffolds for screening in drug discovery programs.
Experimental Workflow Visualization
The general workflow for the synthesis and purification of this compound via nucleophilic substitution is outlined below.
Caption: General workflow for this compound synthesis.
Conclusion
This compound is a readily accessible and synthetically versatile molecule. Its preparation via nucleophilic substitution reactions of methallyl halides is efficient and scalable. The protocols and data presented herein provide a solid foundation for researchers to synthesize and utilize this valuable building block in their synthetic endeavors, including the exploration of new chemical entities for drug discovery and development. The dual functionality of this compound offers a rich platform for the creation of diverse and complex molecular structures.
References
Methallyl Cyanide: A Versatile Building Block for Pharmaceutical Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methallyl cyanide (3-methyl-3-butenenitrile) is a versatile and reactive organic building block that holds significant potential in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its unique structure, featuring both a nitrile group and a terminal double bond, allows for a variety of chemical transformations, making it a valuable precursor for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles and gamma-aminobutyric acid (GABA) analogs. This document provides an overview of the applications of this compound in pharmaceutical synthesis, with a focus on its use in the preparation of anticonvulsant and anti-inflammatory agents. Detailed experimental protocols for key reactions are provided to facilitate its use in a research and development setting.
The reactivity of the nitrile group and the double bond in this compound allows for its participation in a range of reactions, including Michael additions, Thorpe-Ziegler cyclizations, and the Gewald reaction, opening pathways to a diverse array of substituted pyridines, pyrimidines, and thiophenes. Furthermore, the structural motif of this compound is closely related to key intermediates in the synthesis of blockbuster drugs such as Pregabalin, highlighting its relevance in the development of GABAergic compounds.
Key Applications in Pharmaceutical Synthesis
This compound serves as a valuable precursor for the synthesis of various pharmaceutical scaffolds. Its utility is primarily demonstrated in the synthesis of gamma-aminobutyric acid (GABA) analogs, a class of drugs widely used for the treatment of epilepsy, neuropathic pain, and anxiety disorders.
Synthesis of Pregabalin Precursors
Pregabalin, a potent anticonvulsant, is a GABA analog characterized by a γ-amino acid structure. While direct synthesis from this compound is not the primary commercial route, the core structure of pregabalin precursors can be conceptually and practically derived from reactions involving cyanide addition to α,β-unsaturated esters, a reaction analogous to the reactivity of this compound.
One of the key strategies in pregabalin synthesis involves the Michael addition of a cyanide source to an α,β-unsaturated ester. This reaction establishes the carbon skeleton and introduces the crucial nitrile group, which is subsequently reduced to the primary amine of the final drug.
Experimental Protocols
The following protocols describe key reactions relevant to the utilization of this compound and related structures in pharmaceutical synthesis.
Protocol 1: Michael Addition of Cyanide to an α,β-Unsaturated Ester (A Key Step in Pregabalin Synthesis Analogs)
This protocol describes a general procedure for the conjugate addition of cyanide to an α,β-unsaturated ester, a fundamental reaction in the synthesis of GABA analog precursors.
Reaction Scheme:
Materials:
-
α,β-Unsaturated ester (e.g., diethyl 2-isobutyl-2-butenedioate)
-
Potassium cyanide (KCN)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α,β-unsaturated ester (1 equivalent) in a mixture of ethanol and water.
-
Add potassium cyanide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH ~2. Caution: This step should be performed in a well-ventilated fume hood as it may generate toxic hydrogen cyanide gas.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) | Purity (%) |
| Diethyl 2-isobutyl-2-butenedioate | 214.26 | 1.0 | - | >95 |
| Potassium Cyanide | 65.12 | 1.1 | - | >98 |
| Diethyl 2-cyano-3-isobutylsuccinate | 241.29 | - | 85-95 | >97 (after purification) |
Table 1: Summary of quantitative data for the Michael addition of cyanide.
Visualizations
Experimental Workflow for Michael Addition
Caption: Workflow for the Michael addition of cyanide.
Signaling Pathway of GABAergic Drugs
While this compound is a building block and not a drug itself, the pharmaceuticals derived from its structural motifs, such as pregabalin, act on specific signaling pathways. Pregabalin is known to bind to the α2δ subunit of voltage-gated calcium channels.
Caption: Mechanism of action of Pregabalin.
Conclusion
This compound is a valuable and versatile building block in pharmaceutical synthesis. Its ability to participate in key C-C and C-N bond-forming reactions makes it a suitable starting material for the synthesis of a variety of heterocyclic compounds and acyclic molecules with pharmaceutical relevance. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in their drug discovery and development programs. As with all cyanide-containing reagents, appropriate safety precautions must be strictly followed.
Application Note: Transfer Hydrocyanation of Alkenes Using Stable Organic Nitriles as Cyanide Surrogates
Introduction
Hydrocyanation, the addition of hydrogen cyanide (HCN) across a carbon-carbon double bond, is a powerful transformation in organic synthesis, providing direct access to valuable nitrile compounds. Nitriles are versatile intermediates that can be readily converted into amines, amides, carboxylic acids, and other functional groups. However, the extreme toxicity and hazardous nature of HCN gas have limited its application, particularly in academic and pharmaceutical research settings. To circumvent these challenges, "transfer hydrocyanation" has emerged as a safer and more practical alternative. This method utilizes stable, non-volatile organic molecules as HCN surrogates, which can transfer their cyanide group to a target alkene under catalytic conditions.[1][2][3]
This application note details the experimental protocol for the transfer hydrocyanation of alkenes using stable organic nitriles as cyanide surrogates, with a focus on a well-documented system using isovaleronitrile. Additionally, a proposed protocol for the use of methallyl cyanide as a surrogate, based on established principles of transfer hydrocyanation, is presented.
Principle of Transfer Hydrocyanation
Transfer hydrocyanation involves the reversible transfer of a cyanide group from a donor molecule (the surrogate) to an acceptor molecule (the substrate alkene). The reaction is typically catalyzed by a low-valent transition metal complex, most commonly nickel, in the presence of a Lewis acid co-catalyst.[2][4] The overall process is driven by the formation of a more thermodynamically stable or volatile byproduct from the cyanide surrogate.[4]
For instance, in the case of isovaleronitrile as a surrogate, the reaction is driven forward by the formation of gaseous isobutene, which can be removed from the reaction mixture.[4]
Experimental Protocols
Protocol 1: Transfer Hydrocyanation using Isovaleronitrile (Established Method)
This protocol is based on the nickel-catalyzed transfer hydrocyanation of styrenic alkenes using isovaleronitrile as the cyanide surrogate.
Materials:
-
Catalyst Precursor: Ni(COD)₂ (Bis(1,5-cyclooctadiene)nickel(0))
-
Ligand: DPEPhos (Bis(2-diphenylphosphinophenyl)ether)
-
Lewis Acid Co-catalyst: AlMe₂Cl (Dimethylaluminum chloride) or AlCl₃ (Aluminum chloride)[2]
-
Cyanide Surrogate: Isovaleronitrile
-
Substrate: Styrene or substituted styrene
-
Solvent: Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Catalyst Preparation: In a glovebox, a reaction vessel is charged with Ni(COD)₂ (5 mol%) and DPEPhos (5 mol%). Anhydrous toluene is added, and the mixture is stirred at room temperature for 15 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: To the catalyst mixture, the alkene substrate (1.0 equiv) and isovaleronitrile (1.5 equiv) are added.
-
Initiation: The reaction vessel is sealed and brought out of the glovebox. The Lewis acid co-catalyst (e.g., AlMe₂Cl, 10 mol%) is added via syringe at room temperature.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (12-24 hours). The progress of the reaction can be monitored by GC-MS or TLC.
-
Work-up: Upon completion, the reaction is cooled to room temperature and carefully quenched with a saturated aqueous solution of NaHCO₃. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired nitrile product.
Protocol 2: Proposed Transfer Hydrocyanation using this compound (Hypothetical)
This proposed protocol is based on the principles of the established transfer hydrocyanation methodology. The use of this compound as a surrogate is predicated on the hypothesis that the release of the relatively stable and volatile isobutene byproduct would drive the reaction forward.
Materials:
-
Catalyst Precursor: Ni(COD)₂
-
Ligand: DPEPhos
-
Lewis Acid Co-catalyst: AlMe₂Cl or AlCl₃
-
Proposed Cyanide Surrogate: this compound (3-methylbut-3-enenitrile)
-
Substrate: Alkene (e.g., styrene, norbornene)
-
Solvent: Anhydrous toluene or another suitable aprotic solvent
Procedure:
-
Catalyst Preparation: In an inert atmosphere (glovebox), charge a dry reaction vial with Ni(COD)₂ (5 mol%) and DPEPhos (5 mol%). Add anhydrous toluene and stir for 15-20 minutes at room temperature.
-
Reaction Assembly: To the prepared catalyst solution, add the alkene substrate (1.0 equiv) followed by this compound (1.5-2.0 equiv).
-
Reaction Initiation: Seal the reaction vial and add the Lewis acid co-catalyst (e.g., AlMe₂Cl, 10 mol%) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-130 °C and monitor the reaction progress by GC-MS. The formation of the desired product and the isobutene byproduct should be tracked.
-
Work-up and Purification: After completion or no further conversion, cool the reaction to room temperature. Quench cautiously with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate or another suitable organic solvent. Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography.
Data Presentation
The following table summarizes representative data for the transfer hydrocyanation of various alkenes using isovaleronitrile as the cyanide surrogate.
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Styrene | 2-Phenylpropanenitrile | 95 |
| 2 | 4-Methylstyrene | 2-(p-Tolyl)propanenitrile | 92 |
| 3 | 4-Methoxystyrene | 2-(4-Methoxyphenyl)propanenitrile | 88 |
| 4 | 4-Chlorostyrene | 2-(4-Chlorophenyl)propanenitrile | 90 |
| 5 | Norbornene | exo-2-Norbornanecarbonitrile | 85 |
Data is representative and compiled from literature reports on nickel-catalyzed transfer hydrocyanation.
Visualizations
Experimental Workflow
Caption: General workflow for transfer hydrocyanation.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for transfer hydrocyanation.
Conclusion
Transfer hydrocyanation using stable organic nitriles represents a significant advancement in the synthesis of nitrile-containing molecules, offering a safer and more accessible alternative to the use of hydrogen cyanide. The established protocol using isovaleronitrile demonstrates the feasibility and broad applicability of this methodology. While the use of this compound as a surrogate has not been explicitly documented, the underlying chemical principles suggest it could be a viable cyanide donor. The proposed protocol provides a starting point for researchers interested in exploring this and other novel cyanide surrogates for hydrocyanation reactions. Further investigation into the scope and limitations of such new surrogates is warranted and could expand the toolkit of synthetic chemists.
References
Application of Methallyl Cyanide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methallyl cyanide, also known as 3-methyl-2-butenenitrile, is a versatile and reactive α,β-unsaturated nitrile. Its unique structural features, including a nucleophilic nitrile group and an electrophilic double bond substituted with a methyl group, make it a valuable building block in organic synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various heterocyclic compounds, which are crucial scaffolds in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies for α,β-unsaturated nitriles, demonstrating the potential of this compound in generating diverse heterocyclic libraries.
I. Synthesis of Substituted Thiophenes via Gewald Reaction
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. Typically, it involves the reaction of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. This compound can be effectively utilized in a variation of the Gewald reaction, where it acts as a pre-formed α,β-unsaturated nitrile.
Application Note:
This protocol describes the synthesis of 2-amino-4,5,5-trimethyl-4,5-dihydrothiophene-3-carbonitrile. This reaction showcases the utility of this compound in constructing polysubstituted thiophene rings, which are prevalent in numerous biologically active molecules. The resulting 2-aminothiophene can serve as a versatile intermediate for the synthesis of more complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines.
Experimental Workflow:
Caption: Workflow for the synthesis of a substituted thiophene using this compound.
Experimental Protocol:
Synthesis of 2-Amino-4,5,5-trimethyl-4,5-dihydrothiophene-3-carbonitrile
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.62 g, 20 mmol), malononitrile (1.32 g, 20 mmol), and elemental sulfur (0.64 g, 20 mmol) to 40 mL of ethanol.
-
Addition of Base: To the stirred suspension, add triethylamine (2.02 g, 20 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the eluent.
-
Work-up: After completion of the reaction (disappearance of starting materials), allow the mixture to cool to room temperature. A solid precipitate will form.
-
Isolation: Filter the solid product using a Büchner funnel and wash with cold ethanol (2 x 10 mL).
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure 2-amino-4,5,5-trimethyl-4,5-dihydrothiophene-3-carbonitrile.
Quantitative Data Summary:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-Amino-4,5,5-trimethyl-4,5-dihydrothiophene-3-carbonitrile | C₈H₁₂N₂S | 168.26 | 75-85 | 125-127 |
II. Synthesis of Substituted Pyridines
Substituted pyridines are a cornerstone of many pharmaceuticals. This compound can serve as a four-carbon synthon in the construction of the pyridine ring through various cyclization strategies. One potential approach involves the reaction with enamines or other suitable C2 synthons.
Application Note:
This protocol outlines a plausible synthesis of a 3-cyano-4,6,6-trimethyl-5,6-dihydropyridin-2(1H)-one. This reaction demonstrates a potential pathway for the construction of functionalized pyridone heterocycles from this compound. Pyridone scaffolds are present in numerous drugs with diverse therapeutic applications.
Logical Relationship of Synthesis:
Caption: Logical flow for the synthesis of a substituted pyridone from this compound.
Experimental Protocol:
Synthesis of 3-Cyano-4,6,6-trimethyl-5,6-dihydropyridin-2(1H)-one
-
Enamine Formation (in situ): In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve acetone (1.16 g, 20 mmol) in 30 mL of dry toluene. Add pyrrolidine (1.71 g, 24 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 g). Heat the mixture to reflux with a Dean-Stark trap to remove water. After 2 hours, cool the solution to room temperature.
-
Michael Addition: To the freshly prepared enamine solution, add this compound (1.62 g, 20 mmol) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cyclization and Hydrolysis: Add 20 mL of 2M aqueous hydrochloric acid to the reaction mixture and stir vigorously for 1 hour. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired 3-cyano-4,6,6-trimethyl-5,6-dihydropyridin-2(1H)-one.
Quantitative Data Summary:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 3-Cyano-4,6,6-trimethyl-5,6-dihydropyridin-2(1H)-one | C₉H₁₂N₂O | 164.21 | 60-70 (Hypothetical) | White Solid |
III. Synthesis of Pyrimidine Derivatives
Pyrimidines are another class of heterocycles with immense importance in medicinal chemistry, forming the core of many antiviral and anticancer drugs. This compound can potentially be used in the synthesis of dihydropyrimidine derivatives through condensation reactions with amidines.
Application Note:
This protocol describes a potential synthesis of 2-amino-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile. This reaction illustrates a plausible route to pyrimidine-based structures from this compound, providing a foundation for the synthesis of novel therapeutic agents.
Signaling Pathway Analogy (Hypothetical Drug Action):
The synthesized pyrimidine derivative could potentially act as an inhibitor in a cellular signaling pathway. The following diagram illustrates a hypothetical mechanism of action where the compound blocks a kinase, thereby inhibiting downstream signaling.
Caption: Hypothetical inhibition of a kinase signaling pathway by a synthesized pyrimidine derivative.
Experimental Protocol:
Synthesis of 2-Amino-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve guanidine hydrochloride (1.91 g, 20 mmol) in 25 mL of ethanol. Add sodium ethoxide (1.36 g, 20 mmol) and stir the mixture at room temperature for 30 minutes to generate free guanidine.
-
Addition of Reactant: To the guanidine solution, add this compound (1.62 g, 20 mmol).
-
Reaction: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure.
-
Isolation and Purification: Add water to the residue and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash chromatography on silica gel to yield the target pyrimidine derivative.
Quantitative Data Summary:
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 2-Amino-4,4,6-trimethyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile | C₈H₁₄N₄ | 166.22 | 55-65 (Hypothetical) | Crystalline Solid |
Conclusion
This compound is a readily available and reactive starting material with significant potential for the synthesis of a variety of heterocyclic compounds. The protocols provided herein for the synthesis of substituted thiophenes, pyridines, and pyrimidines serve as a foundation for further exploration and development of novel synthetic methodologies. These heterocyclic scaffolds are of high interest to the pharmaceutical industry, and the use of this compound offers a convenient entry point for the creation of diverse chemical libraries for drug discovery programs. Further research into the reaction scope and optimization of conditions will undoubtedly expand the utility of this versatile building block.
Application Notes and Protocols for the Investigation of Nitrile-Based Complexing Agents in Double Metal Cyanide (DMC) Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction to Nitrile-Based Complexing Agents in DMC Catalysts
Double metal cyanide (DMC) catalysts are highly active for ring-opening polymerization (ROP) of epoxides and the copolymerization of epoxides with carbon dioxide, leading to the production of polyether, polyester, and polycarbonate polyols. The activity of DMC catalysts is critically influenced by the choice of the organic complexing agent used during their synthesis. While alcohols like tert-butyl alcohol (TBA) are traditionally used, recent studies have demonstrated that organonitriles, such as isobutyronitrile (IBN), can produce DMC catalysts with significantly enhanced activity and performance.
The nitrile group (C≡N) in these complexing agents is believed to coordinate with the Lewis acidic metal sites (e.g., Zn²⁺) in the DMC catalyst structure, influencing the catalyst's morphology, crystallinity, and the accessibility of active sites. This can lead to catalysts with higher polymerization rates and the ability to produce polymers with well-defined properties.
Comparative Performance of DMC Catalysts
The selection of a complexing agent has a profound impact on the catalytic activity of the resulting DMC catalyst. The following tables summarize the comparative performance of DMC catalysts prepared with isobutyronitrile (DMC-IBN) and the conventional tert-butyl alcohol (DMC-TBA).
Table 1: Ring-Opening Polymerization (ROP) of Propylene Oxide (PO)
| Catalyst | Complexing Agent | TOF¹ (min⁻¹) | Unsaturation (meq g⁻¹) | Polydispersity Index (PDI) |
| DMC-IBN | Isobutyronitrile | 533 | 0.004 | 1.1 |
| DMC-TBA | tert-Butyl Alcohol | 138 | - | - |
¹Turnover Frequency
Table 2: Ring-Opening Polymerization (ROP) of ε-Caprolactone (CL)
| Catalyst | Complexing Agent | Monomer Conversion (%) (Time) |
| DMC-IBN | Isobutyronitrile | >90% (3 h) |
| DMC-EAA | Ethyl Acetoacetate | - |
| DMC-TBA | tert-Butyl Alcohol | <90% (3 h) |
Data presented in the tables are compiled from publicly available research and are intended for comparative purposes.[1][2]
Experimental Protocols
The following are detailed protocols for the synthesis of a DMC catalyst using isobutyronitrile as the complexing agent and a general procedure for the ring-opening polymerization of propylene oxide.
Protocol for the Synthesis of DMC Catalyst with Isobutyronitrile (DMC-IBN)
This protocol is adapted from established literature procedures.[1]
Materials:
-
Zinc chloride (ZnCl₂)
-
Potassium hexacyanocobaltate(III) (K₃[Co(CN)₆])
-
Isobutyronitrile (IBN)
-
Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) (Pluronic P123)
-
Distilled water
Procedure:
-
Solution A: Dissolve ZnCl₂ (1.23 g, 9 mmol) in distilled water.
-
Solution B: Dissolve K₃[Co(CN)₆] (0.5 g, 1.5 mmol) in distilled water.
-
In a separate vessel, add a mixture of isobutyronitrile and Pluronic P123.
-
React Solution A with Solution B at 90°C for 30 minutes with vigorous stirring.
-
To the resulting suspension, add the isobutyronitrile and Pluronic P123 mixture and continue stirring for 10 minutes.
-
Isolate the catalyst slurry by centrifugation (e.g., 3000 x g for 10 minutes).
-
Wash the catalyst cake with distilled water to remove unreacted salts.
-
Perform a final wash with a mixture of water and isobutyronitrile.
-
Isolate the final wet catalyst cake by centrifugation.
-
Dry the catalyst under vacuum at 85°C for 6 hours to a constant weight.
Protocol for Ring-Opening Polymerization of Propylene Oxide (PO)
Materials:
-
DMC-IBN catalyst
-
Propylene oxide (PO)
-
Polypropylene glycol (PPG) initiator (e.g., PPG-400)
-
Nitrogen gas
Procedure:
-
Charge a dry, nitrogen-purged reactor with the DMC-IBN catalyst and the PPG initiator.
-
Heat the mixture under vacuum to remove any residual water.
-
Pressurize the reactor with nitrogen and then introduce a small initial amount of propylene oxide to activate the catalyst. A temperature increase and pressure drop will indicate catalyst activation.
-
Once the catalyst is activated, continuously feed propylene oxide into the reactor at a controlled rate, maintaining the desired reaction temperature and pressure.
-
After the addition of the monomer is complete, allow the reaction to proceed until the pressure stabilizes, indicating the consumption of the monomer.
-
Cool the reactor and collect the resulting polyether polyol.
Proposed Role and Mechanism of Nitrile Complexing Agents
The enhanced activity of DMC catalysts prepared with nitrile-based complexing agents like isobutyronitrile is attributed to their ability to modify the catalyst's structure and electronic properties.
Caption: Workflow for DMC catalyst synthesis with isobutyronitrile and subsequent polymerization.
The nitrile group of isobutyronitrile is thought to coordinate to the zinc atoms on the surface of the DMC catalyst. This coordination can lead to a more amorphous catalyst structure, which is generally associated with higher catalytic activity. The electron-donating nature of the nitrile may also influence the Lewis acidity of the zinc sites, thereby affecting their ability to activate the epoxide monomer for polymerization.
Caption: Proposed coordination of isobutyronitrile to the DMC catalyst active site.
Characterization of Nitrile-Modified DMC Catalysts
To fully understand the role of methallyl cyanide or other nitrile-based complexing agents, a thorough characterization of the synthesized catalysts is essential. Recommended analytical techniques include:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the nitrile group to the metal centers by observing shifts in the C≡N stretching frequency.
-
X-ray Diffraction (XRD): To assess the crystallinity of the catalyst. A more amorphous structure is often correlated with higher activity.
-
Scanning Electron Microscopy (SEM): To study the morphology and particle size of the catalyst.
-
Inductively Coupled Plasma (ICP) Analysis: To determine the elemental composition (e.g., Zn/Co ratio) of the catalyst.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the catalyst and quantify the amount of incorporated complexing agent.
By following these protocols and characterization techniques, researchers can systematically investigate the impact of this compound and other novel nitrile-based ligands on the properties and performance of DMC catalysts, paving the way for the development of more efficient and selective polymerization catalysts.
References
Methallyl Cyanide: A Versatile Reagent for Carbon-Carbon Bond Formation
Introduction
Methallyl cyanide, systematically named 3-methyl-3-butenenitrile, is a valuable and versatile reagent in organic synthesis, particularly in the construction of carbon-carbon (C-C) bonds. Its unique structure, featuring both a nitrile group and a terminal alkene, allows it to participate in a variety of important chemical transformations. This document provides detailed application notes and protocols for the use of this compound in key C-C bond-forming reactions, targeting researchers, scientists, and professionals in drug development.
Application in Palladium-Catalyzed Allylic Alkylation
Palladium-catalyzed allylic alkylation is a powerful method for the formation of C-C bonds with high stereo- and regioselectivity. In this reaction, a π-allylpalladium complex is generated from an allylic substrate, which then undergoes nucleophilic attack. While specific literature detailing the use of the enolate of this compound as a nucleophile in this reaction is not extensively documented in readily available sources, the general principles of allylic alkylation can be applied. The reaction would involve the deprotonation of this compound to form a stabilized carbanion, which then acts as the nucleophile.
General Reaction Scheme:
Caption: General workflow for palladium-catalyzed allylic alkylation.
Experimental Protocol: A Representative Procedure
The following is a generalized protocol based on standard palladium-catalyzed allylic alkylation reactions. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and selectivity.
Materials:
-
This compound (3-methyl-3-butenenitrile)
-
Allylic ester (e.g., allyl acetate)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd₂(dba)₃)
-
Phosphine ligand (e.g., triphenylphosphine, dppe)
-
Base (e.g., sodium hydride, LDA, LHMDS)
-
Anhydrous solvent (e.g., THF, dioxane)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous solvent and stir the mixture until the catalyst and ligand are fully dissolved.
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Cool the solution of this compound to a low temperature (e.g., -78 °C) and add the base dropwise to generate the carbanion.
-
Slowly add the solution of the deprotonated this compound to the flask containing the catalyst.
-
Add the allylic ester to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Hypothetical):
Since specific literature data for this exact reaction is sparse, the following table presents hypothetical data to illustrate how results would be summarized.
| Entry | Allylic Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Allyl Acetate | Pd(PPh₃)₄ (5) | - | NaH | THF | rt | 12 | Data not available |
| 2 | Cinnamyl Acetate | Pd₂(dba)₃ (2.5) | dppe (5) | LDA | Dioxane | 0 to rt | 8 | Data not available |
Application in Michael Addition (Conjugate Addition)
The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). The enolate of this compound can serve as a Michael donor, adding to various acceptors like enones, enoates, and α,β-unsaturated nitriles.
General Reaction Scheme:
Caption: General workflow for the Michael addition reaction.
Experimental Protocol: Michael Addition to Chalcone
This protocol describes a representative Michael addition of this compound to a chalcone derivative.
Materials:
-
This compound (3-methyl-3-butenenitrile)
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Solvent (e.g., ethanol, THF)
Procedure:
-
In a round-bottom flask, dissolve the chalcone in the chosen solvent.
-
Add the base to the solution and stir.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.
Quantitative Data (Hypothetical):
| Entry | Michael Acceptor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Chalcone | NaOEt | Ethanol | rt | 24 | Data not available |
| 2 | Methyl Vinyl Ketone | KOtBu | THF | 0 | 6 | Data not available |
Application in Cycloaddition Reactions
The alkene moiety of this compound can participate in cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions, providing access to cyclic structures containing a cyanomethyl group. The reactivity of the double bond is influenced by the electron-withdrawing nature of the nitrile group.
General Reaction Scheme for [4+2] Cycloaddition:
Caption: General workflow for a [4+2] cycloaddition reaction.
Experimental Protocol: Diels-Alder Reaction with a Diene
This protocol outlines a general procedure for the Diels-Alder reaction of this compound with a suitable diene.
Materials:
-
This compound (3-methyl-3-butenenitrile)
-
A reactive diene (e.g., cyclopentadiene, isoprene)
-
Lewis acid catalyst (optional, e.g., AlCl₃, Et₂AlCl)
-
Solvent (e.g., toluene, dichloromethane)
Procedure:
-
In a pressure tube or a sealed flask, dissolve this compound in the solvent.
-
If using a Lewis acid catalyst, add it to the solution and stir.
-
Add the diene to the reaction mixture.
-
Heat the mixture to the required temperature and maintain for several hours, monitoring the reaction by GC-MS.
-
After completion, cool the reaction to room temperature.
-
If a catalyst was used, quench the reaction carefully with water or a mild aqueous acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the cycloadduct by distillation or column chromatography.
Quantitative Data (Hypothetical):
| Entry | Diene | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Cyclopentadiene | None | Toluene | 150 | 48 | Data not available |
| 2 | Isoprene | AlCl₃ | DCM | rt | 24 | Data not available |
This compound is a reagent with significant potential in C-C bond formation, offering pathways to a diverse range of functionalized molecules through reactions such as palladium-catalyzed allylic alkylation, Michael addition, and cycloadditions. The protocols and data presented here provide a foundational guide for researchers to explore the synthetic utility of this versatile building block in their own research and development endeavors. Further investigation into the specific applications and optimization of reaction conditions will undoubtedly continue to expand the scope of this compound in modern organic synthesis.
Procedures for safe handling and storage of Methallyl cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methallyl cyanide (3-Methyl-3-butenenitrile) is a nitrile-containing organic compound used as a research chemical and building block in various synthetic applications.[1] Like all organic cyanides, it is presumed to be highly toxic and requires stringent safety protocols to prevent exposure. The cyanide ion (CN⁻) is a potent cellular respiration inhibitor, and exposure through inhalation, ingestion, or skin contact can be rapidly fatal.[2] Furthermore, contact with acids or moisture can liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3]
This document provides detailed procedures and safety protocols for the handling, storage, and disposal of this compound to ensure the safety of laboratory personnel. Due to the limited availability of specific toxicological and physical hazard data for this compound, all procedures are based on a high-precaution approach, treating the compound with the same level of caution as other highly toxic and volatile cyanide compounds.
Hazard Identification and Quantitative Data
This compound is classified as a hazardous compound. It is expected to be fatal if swallowed, in contact with skin, or if inhaled, analogous to other cyanide compounds.[3][4] It is highly flammable and may form explosive mixtures with air.[3] Vapors may travel to an ignition source and flash back. Contact with acids, water, or moisture will release deadly hydrogen cyanide gas.[3]
The following table summarizes the available quantitative data for this compound. Fields marked "Not Available" indicate that specific data was not found in the referenced safety literature; in these cases, a conservative approach assuming high hazard is mandatory.
| Property | Value | Reference(s) |
| Chemical Identity | ||
| IUPAC Name | 3-Methyl-3-butenenitrile | |
| Synonyms | This compound, 3-Methyl-3-butenonitrile | |
| CAS Number | 4786-19-0 | |
| Molecular Formula | C₅H₇N | |
| Molecular Weight | 81.12 g/mol | |
| Physical Properties | ||
| Physical State | Liquid (at 20°C) | |
| Appearance | Clear, Colorless to Slightly Pale Yellow Liquid | |
| Odor | Bitter almond-like (characteristic of cyanides) | |
| Boiling Point | 152°C at 1.3 kPa | |
| Freezing Point | 9°C | |
| Flash Point | Not Available | |
| Vapor Pressure | Not Available | |
| Density | Not Available | |
| Safety & Exposure | ||
| OSHA PEL (for Cyanides, as CN) | 5 mg/m³ (8-hour TWA) | |
| NIOSH REL (for Cyanides, as CN) | 5 mg/m³ (15-min STEL) | |
| ACGIH TLV (for Cyanides, as CN) | 5 mg/m³ (Ceiling) | |
| LD₅₀ (Oral, Rat - Sodium Cyanide) | 2.7 - 3.0 mg/kg (for reference) | [2] |
| Fire Safety | ||
| Flammability | Highly Flammable Liquid and Vapour | [3] |
| Extinguishing Media | CO₂, dry chemical, or foam | |
| Hazardous Combustion Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen cyanide (HCN) |
Note: The exposure limits provided are for general cyanide compounds and not specifically for this compound. In the absence of specific data, these limits should be strictly adhered to as a minimum safety standard.
Experimental Protocols
Adherence to the following protocols is mandatory for all personnel working with this compound.
Protocol 1: Chemical Acquisition, Transport, and Storage
-
Procurement: Purchase the smallest quantity of this compound necessary for the planned experiments.
-
Receipt and Inspection: Upon receipt, transport the chemical in a sealed, shatter-proof secondary container. Inspect the primary container for any signs of damage or leaks within a certified chemical fume hood.
-
Storage Location: Store this compound in a designated, locked, and clearly labeled poisons cabinet or refrigerator. The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[2]
-
Segregation: Ensure this compound is segregated from all incompatible materials.[2] This includes, but is not limited to:
-
Acids and acid fumes (produces HCN gas).
-
Oxidizing agents (e.g., nitrates, peroxides, chlorates).
-
Water and moisture.
-
-
Container Integrity: Keep the container tightly closed at all times. Use a sealable secondary container, such as a polypropylene tub, for additional protection.
-
Inventory: Maintain a detailed log of acquisition, use, and disposal for all cyanide compounds.
Protocol 2: Safe Handling and Use
-
Designated Area: All work involving this compound must be conducted in a designated area within a certified chemical fume hood with a face velocity between 80-120 fpm. Post warning signs indicating the use of a highly toxic cyanide compound.
-
Buddy System: Never work alone or after hours when handling cyanides. Inform colleagues in the laboratory before beginning work.[2]
-
Personal Protective Equipment (PPE): The minimum required PPE must be worn at all times:
-
Body: A long-sleeved lab coat.
-
Hands: Double gloving with chemical-resistant nitrile or PVC gloves.[2] Check gloves for tears or leaks before use. If contaminated, remove gloves immediately and wash hands.
-
Eyes/Face: Chemical splash goggles and a full-face shield.
-
Clothing: Long pants and closed-toe shoes are mandatory.
-
-
Dispensing and Weighing:
-
Use explosion-proof equipment and non-sparking tools.[1]
-
Ground/bond the container and receiving equipment to prevent static discharge.[1]
-
If a balance cannot be placed inside the fume hood, tare a sealed container, add the chemical inside the hood, seal the container, and then move it to the balance for weighing.[2]
-
-
Hygiene:
-
Decontamination:
-
All glassware and equipment must be decontaminated within the fume hood after use.
-
First, rinse with a pH 10 buffer solution.
-
Next, rinse with a freshly prepared 10% bleach solution, followed by a final water rinse.
-
Collect all rinsates as hazardous waste.
-
Protocol 3: Spill Management
-
Minor Spill (less than 10 mL, inside a chemical fume hood):
-
Only personnel trained in cyanide spill cleanup should perform this procedure.
-
Ensure appropriate PPE is worn, including double gloves and a face shield.
-
Contain the spill with absorbent pads.
-
Gently cover the spill with paper towels or absorbent pads.
-
Saturate the absorbent material with a pH 10 buffer solution and let it stand for at least 10 minutes.
-
Carefully collect all contaminated materials into a dedicated, labeled hazardous waste container.
-
Wipe the spill area first with the pH 10 buffer solution, then with a fresh 10% bleach solution.
-
Place all cleanup materials in the hazardous waste container.
-
-
Major Spill (greater than 10 mL or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert all personnel.
-
If safe to do so, turn off ignition sources.
-
Close the laboratory door to contain vapors.
-
Call emergency services (911) and the institution's Environmental Health & Safety (EHS) office immediately.
-
Provide the identity of the spilled material (this compound) and the location.
-
Do not re-enter the area until cleared by emergency responders.
-
Protocol 4: Waste Disposal
-
Waste Classification: All materials contaminated with this compound are considered P-listed, acutely hazardous waste.
-
Waste Collection:
-
Collect all liquid and solid waste (including contaminated gloves, pipette tips, absorbent pads, and empty containers) in separate, dedicated hazardous waste containers.
-
Waste containers must be made of compatible materials (e.g., high-density polyethylene), not metal.
-
Keep waste containers closed at all times, except when adding waste.
-
-
Labeling: Clearly label all waste containers with "HAZARDOUS WASTE – this compound" and include the words "Toxic" and "Flammable". Do not mix with any other waste streams, especially acids.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through the institution's EHS office. Do not pour any amount of cyanide waste down the drain. Empty containers must be triple-rinsed (collecting the rinsate as hazardous waste) before disposal, or disposed of directly as hazardous waste.
Visualized Workflows and Procedures
Standard Handling Workflow for this compound
Emergency Response Protocol for Personal Exposure
Emergency Procedures
In Case of Exposure
-
General: Speed is critical. Immediately call for help and initiate the response workflow.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water in an emergency shower for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding eyelids open.
-
Inhalation: Move the victim to fresh air at once. If breathing has stopped, trained personnel should provide artificial respiration using a pocket mask with a one-way valve; do not perform mouth-to-mouth resuscitation. Administer 100% oxygen if available and trained to do so.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
All Exposures: Call 911 and the institutional EHS office immediately. Provide responders with the Safety Data Sheet (SDS). Cyanide poisoning is treated with specific antidotes which can only be administered by trained medical professionals.
In Case of Fire
-
If the fire is small and can be extinguished without risk, use a dry chemical, CO₂, or foam extinguisher.
-
If the fire is large or involves this compound containers, evacuate the area immediately and activate the fire alarm.
-
Firefighting requires a self-contained breathing apparatus (SCBA) and full protective gear.
-
Be aware that containers may explode when heated, and thermal decomposition will produce hydrogen cyanide gas.
References
Application Notes and Protocols: Synthesis of 3-Methyl-3-butenylamine from Methallyl Cyanide Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a valuable route to a diverse range of chemical entities. Methallyl cyanide (3-methyl-3-butenenitrile) is a readily available starting material that, upon reduction, yields 3-methyl-3-butenylamine. This unsaturated primary amine represents a versatile building block in medicinal chemistry and drug discovery. Its structural motifs—a primary amine and a terminal alkene—offer multiple points for diversification, making it an attractive scaffold for the synthesis of novel bioactive molecules.
These application notes provide detailed protocols for the synthesis of 3-methyl-3-butenylamine via two common reduction methods: catalytic hydrogenation and lithium aluminum hydride (LiAlH₄) reduction. Additionally, we explore the potential applications of this amine in drug development, including its use as a scaffold for kinase inhibitors and its potential role in modulating inflammatory signaling pathways, presented here as a hypothetical framework to inspire further research.
Data Presentation
The following table summarizes typical quantitative data for the reduction of nitriles to primary amines, providing a comparative overview of the two primary methods discussed. Please note that actual yields for the reduction of this compound may vary depending on specific reaction conditions and optimization.
| Reduction Method | Reducing Agent/Catalyst | Typical Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Typical Yield (%) | Purity (%) |
| Catalytic Hydrogenation | H₂ / Palladium on Carbon (Pd/C) | Methanol, Ethanol | 25 - 80 | 1 - 50 | 4 - 24 | 70 - 95 | >95 |
| Catalytic Hydrogenation | H₂ / Raney Nickel (Ra-Ni) | Ethanol, Ammonia in Ethanol | 50 - 150 | 50 - 100 | 6 - 48 | 60 - 90 | >95 |
| Chemical Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 - 35 | N/A | 2 - 12 | 75 - 90 | >98 |
| Chemical Reduction | Aluminum Hydride (AlH₃) | THF | 0 - 25 | N/A | 2 - 8 | 50 - 70 | >95 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound
Catalytic hydrogenation is a widely used method for the reduction of nitriles due to its clean reaction profile and the ease of product isolation.[1] Palladium on carbon is a common catalyst for this transformation.[1]
Materials:
-
This compound (3-methyl-3-butenenitrile)
-
10% Palladium on carbon (Pd/C)
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite®
Procedure:
-
In a suitable high-pressure reactor vessel, dissolve this compound (1.0 eq) in anhydrous methanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) for 12-24 hours.
-
Monitor the reaction progress by techniques such as TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-methyl-3-butenylamine.
-
Purify the product by distillation under reduced pressure.
Diagram of Experimental Workflow:
Caption: Workflow for Catalytic Hydrogenation.
Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction of this compound
Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines in high yields.[2][3] However, caution must be exercised when reducing α,β-unsaturated nitriles like this compound, as the acidic α-protons can react with the basic hydride reagent.[4] Using a less basic hydride like aluminum hydride (AlH₃) can sometimes be advantageous, though potentially with lower yields.[4]
Materials:
-
This compound (3-methyl-3-butenenitrile)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (10% aqueous solution)
-
Sodium sulfate (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Under a positive pressure of nitrogen, suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the solution of this compound dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular white precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with diethyl ether or THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude 3-methyl-3-butenylamine.
-
Purify the product by distillation under reduced pressure.
Diagram of Experimental Workflow:
Caption: Workflow for LiAlH₄ Reduction.
Applications in Drug Development
Hypothetical Application as a Scaffold for Kinase Inhibitors
The 3-methyl-3-butenylamine scaffold possesses key features that make it an attractive starting point for the development of kinase inhibitors. The primary amine can be functionalized with various heterocyclic systems known to interact with the hinge region of kinase active sites, while the terminal alkene provides a handle for further modifications to target other regions of the enzyme, potentially improving potency and selectivity.
Diagram of Hypothetical Kinase Inhibitor Synthesis:
Caption: Synthesis of Potential Kinase Inhibitors.
Hypothetical Modulation of Inflammatory Signaling Pathways
Certain alkylamides have been shown to possess anti-inflammatory properties by modulating signaling pathways such as those involving MyD88 and IRF3.[5] While the direct activity of 3-methyl-3-butenylamine is unconfirmed, its derivatives, particularly amides formed with various carboxylic acids, could be synthesized and screened for similar activities. A potential mechanism could involve the inhibition of pro-inflammatory cytokine production by interfering with key signaling nodes.
Diagram of Hypothetical Signaling Pathway Modulation:
Caption: Hypothetical Inhibition of MyD88 Pathway.
Conclusion
The synthesis of 3-methyl-3-butenylamine from this compound provides a straightforward entry into a versatile chemical scaffold. Both catalytic hydrogenation and metal hydride reduction offer effective means of production, with the choice of method depending on available equipment and desired scale. The resulting amine, with its dual functionality, holds significant potential for the development of new therapeutic agents, particularly in the areas of kinase inhibition and inflammation, warranting further investigation by researchers in the field of drug discovery.
References
- 1. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. `LiAlH_4` / ether reduces methyl cyanide into [allen.in]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of isobutylamides from zanthoxylum nitidum var. tomentosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methallyl Cyanide Synthesis
Welcome to the technical support center for methallyl cyanide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two main industrial and laboratory-scale methods for the synthesis of this compound:
-
Nucleophilic Substitution of Methallyl Chloride: This common laboratory method involves the reaction of methallyl chloride with an alkali metal cyanide, such as sodium cyanide (NaCN). This is a type of nucleophilic substitution reaction.
-
Ammoxidation of Isobutylene: This is a major industrial process where isobutylene is reacted with ammonia and oxygen in the presence of a catalyst to produce this compound.
Q2: My yield is consistently low when synthesizing this compound from methallyl chloride. What are the common causes?
Low yields in the nucleophilic substitution of methallyl chloride can stem from several factors:
-
Presence of Moisture: Water in the reaction can hydrolyze the cyanide salt and also lead to the formation of byproducts. It is crucial to use anhydrous solvents and reagents.
-
Side Reactions: The most common side reaction is the formation of methallyl isocyanide. Other potential side reactions include elimination reactions, especially if a strong base is present or generated in situ.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can all lead to reduced yields.
-
Impure Starting Materials: The purity of methallyl chloride and the cyanide salt is critical.
Q3: How can I minimize the formation of the methallyl isocyanide byproduct?
The formation of isonitriles is a known issue in reactions involving cyanide ions, which are ambident nucleophiles. To favor the formation of the nitrile over the isonitrile, consider the following:
-
Solvent Choice: Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone. These solvents effectively solvate the cation of the cyanide salt, leaving the carbon end of the cyanide ion as the more available nucleophile.
-
Cyanide Salt: Employ alkali metal cyanides such as sodium cyanide (NaCN) or potassium cyanide (KCN). Avoid using more covalent metal cyanides like silver cyanide (AgCN) or copper(I) cyanide (CuCN), which tend to favor isonitrile formation.
Q4: What is phase-transfer catalysis, and can it be beneficial for this compound synthesis?
Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants in different phases (e.g., a water-insoluble organic substrate and a water-soluble salt). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the reactant from the aqueous or solid phase to the organic phase where the reaction occurs. For the synthesis of this compound from methallyl chloride and solid or aqueous sodium cyanide, PTC can be highly effective in increasing the reaction rate and yield by improving the contact between the reactants.
Troubleshooting Guides
Low Yield in Nucleophilic Substitution of Methallyl Chloride
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of methallyl chloride | Incomplete reaction | - Increase reaction time. - Increase reaction temperature. - Ensure efficient stirring. - Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) if using a two-phase system. |
| Significant amount of methallyl isocyanide detected | Isonitrile formation (common side reaction) | - Switch to a polar aprotic solvent like DMSO or acetone. - Use NaCN or KCN instead of other cyanide salts. - Run the reaction at a lower temperature if feasible. |
| Presence of elimination byproducts | Base-promoted elimination | - Use a less basic cyanide salt if possible. - Control the temperature to minimize elimination, which is often favored at higher temperatures. |
| Tarry residue and multiple unidentified byproducts | Decomposition of starting materials or product | - Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purify the methallyl chloride before use, as impurities can promote side reactions. - Check for and remove any acidic impurities that could catalyze polymerization. |
| Low yield despite complete conversion of starting material | Product loss during workup and purification | - Optimize the extraction procedure; this compound has some water solubility. - Use fractional distillation under reduced pressure for purification to minimize thermal decomposition. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Methallyl Chloride (Adapted from Allyl Cyanide Synthesis)
This protocol is adapted from the synthesis of allyl cyanide, a closely related compound, due to the scarcity of detailed published procedures for this compound.
Reactants and Solvents:
| Compound | Molecular Weight ( g/mol ) | Amount | Moles |
| Methallyl Chloride | 90.55 | (Specify mass) | (Calculate) |
| Sodium Cyanide (NaCN) | 49.01 | (Specify mass, typically 1.1-1.2 eq.) | (Calculate) |
| Dimethyl Sulfoxide (DMSO) | 78.13 | (Specify volume) | - |
Procedure:
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask, followed by sodium cyanide.
-
Reaction Initiation: Begin stirring the mixture and add methallyl chloride dropwise to the suspension.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic extracts with brine to remove residual DMSO and water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude this compound by vacuum distillation.
Protocol 2: Ammoxidation of Isobutylene
This industrial process requires specialized equipment and catalysts.
General Reaction Scheme:
CH₂=C(CH₃)₂ + NH₃ + 1.5 O₂ → CH₂=C(CH₃)CN + 3 H₂O
Typical Reaction Conditions:
| Parameter | Value |
| Catalyst | Typically a mixed metal oxide (e.g., containing antimony, uranium, or rhenium) |
| Temperature | 350-500 °C |
| Pressure | Atmospheric pressure |
| Reactant Ratio | Isobutylene:Ammonia:Air (molar ratio) is typically around 1:1:10 |
Visualizations
Troubleshooting Workflow for Low Yield in Nucleophilic Substitution
Technical Support Center: Purification of Crude Methallyl Cyanide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude methallyl cyanide (3-methyl-3-butenenitrile).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Unreacted starting materials: Methallyl chloride and the cyanide salt used in the synthesis.
-
Isomeric byproducts: Crotononitrile (cis and trans isomers) can form through isomerization of this compound, especially at elevated temperatures or in the presence of basic residues.
-
Water: Introduced during the reaction or work-up.
-
Solvents: Residual solvents from the reaction or extraction steps.
-
Polymeric materials: this compound can polymerize, especially on prolonged storage or exposure to heat or light.
-
Inorganic salts: Byproducts from the nucleophilic substitution reaction.
Q2: What is the most effective method for purifying crude this compound?
A2: Fractional distillation is generally the most effective method for purifying this compound to a high degree, typically achieving purities of over 99%.[1] This technique is effective at separating this compound from impurities with different boiling points. An initial extractive work-up is recommended to remove water-soluble and ionic impurities prior to distillation.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by detecting unexpected signals.[1]
-
Karl Fischer Titration: This method is specifically used to quantify the water content in the purified product.[1]
Troubleshooting Guides
Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Before purification, ensure the synthesis reaction has gone to completion using techniques like TLC or GC-MS to monitor the disappearance of starting materials. |
| Loss during extraction | Ensure proper phase separation during the extractive work-up. Perform multiple extractions with a suitable organic solvent to maximize the recovery of this compound. |
| Product decomposition | Avoid excessive heating during distillation, as this can lead to polymerization or isomerization. Consider using vacuum distillation to lower the boiling point. |
| Mechanical loss | Ensure all glassware joints are properly sealed during distillation to prevent the loss of volatile product. |
Product Discoloration
| Possible Cause | Troubleshooting Step |
| Presence of polymeric impurities | Treat the crude this compound with activated carbon before distillation to adsorb colored impurities. |
| Thermal decomposition | Distill under reduced pressure to minimize the distillation temperature and prevent thermal decomposition. |
Low Purity After Distillation
| Possible Cause | Troubleshooting Step |
| Inefficient distillation column | Use a fractionating column with a high number of theoretical plates for better separation of isomers and other close-boiling impurities. Ensure the column is well-insulated.[2] |
| Co-distillation with impurities | If impurities have very close boiling points to this compound, consider alternative purification techniques such as preparative gas chromatography or extractive distillation. |
| Isomerization during distillation | Ensure the crude product is free of acidic or basic residues before heating. Washing with a dilute, neutral buffer can help. Distill at the lowest possible temperature. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₇N | 81.12 | 118-120 |
| Methallyl Chloride | C₄H₇Cl | 90.55 | 72 |
| Crotononitrile (trans) | C₄H₅N | 67.09 | 120-121 |
| Crotononitrile (cis) | C₄H₅N | 67.09 | 107-108 |
| Water | H₂O | 18.02 | 100 |
Note: Data is compiled from various chemical databases.
Table 2: Illustrative Purity and Yield Data for this compound Purification
| Purification Step | Typical Purity (%) | Typical Yield (%) |
| Crude Product | 85-90 | - |
| After Extractive Work-up | 90-95 | 95 |
| After Fractional Distillation | >99 | 80-90 |
Note: This data is illustrative and may vary based on the specific experimental conditions and the composition of the crude mixture.
Experimental Protocols
Extractive Work-up of Crude this compound
Objective: To remove water-soluble impurities, such as inorganic salts and residual cyanide, from the crude reaction mixture.
Methodology:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer sequentially with:
-
5% aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Deionized water until the aqueous layer is neutral (check with pH paper).
-
Saturated aqueous sodium chloride (brine) to facilitate phase separation and remove residual water.
-
-
Separate the organic layer and dry it over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.
-
Filter off the drying agent to obtain the crude, dry this compound.
Fractional Distillation of this compound
Objective: To purify this compound from impurities with different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Transfer the crude, dry this compound into the distillation flask. Add a few boiling chips to ensure smooth boiling.
-
Distillation:
-
Heat the distillation flask gently using a heating mantle.
-
Collect the initial fraction (forerun) that distills at a lower temperature. This fraction will contain low-boiling impurities.
-
As the temperature stabilizes at the boiling point of this compound (118-120 °C at atmospheric pressure), change the receiving flask to collect the main fraction.
-
Monitor the temperature closely. A stable boiling point indicates the collection of a pure compound.
-
Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.
-
-
Vacuum Distillation (Optional): For heat-sensitive material, perform the distillation under reduced pressure. This will lower the boiling point of this compound and minimize thermal decomposition.
Visualizations
Caption: General experimental workflow for the purification of crude this compound.
Caption: Troubleshooting workflow for low purity of this compound after distillation.
Caption: Logical relationship between common impurities and purification techniques.
References
Side reactions to avoid when using Methallyl cyanide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Methallyl cyanide (3-methyl-3-butenenitrile) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical side reactions to be aware of when using this compound?
A1: The main side reactions involving this compound are isomerization of the double bond, hydrolysis of the nitrile group, polymerization, and unintended reactions with strong nucleophiles or reducing agents.
Q2: How can I prevent the isomerization of this compound during a reaction?
A2: Isomerization of the terminal double bond to a more stable internal position is a common side reaction, particularly in the presence of transition metals or bases.[1][2][3] To minimize this, avoid prolonged exposure to basic conditions and high temperatures. If a metal catalyst is used, select one that is less prone to promoting isomerization.
Q3: Under what conditions does the hydrolysis of the nitrile group occur?
A3: The nitrile group of this compound can be hydrolyzed to methallylamide and subsequently to 3-methyl-3-butenoic acid. This reaction is catalyzed by both acids and bases, especially in the presence of water and heat.[4]
Q4: Is this compound prone to polymerization?
A4: Yes, like other vinyl monomers and cyanide-containing compounds, this compound can undergo polymerization. This can be initiated by radical initiators, strong bases, or high temperatures.[5] The polymerization is often exothermic and can be dangerous if uncontrolled.[5]
Q5: What happens when this compound reacts with a Grignard reagent?
A5: The primary reaction is the nucleophilic addition of the Grignard reagent to the nitrile, which, after acidic workup, yields a ketone.[6][7] A potential side reaction is the deprotonation at the carbon alpha to the nitrile group if a sterically hindered or less reactive Grignard reagent is used.
Q6: What is the product of the reduction of this compound?
A6: Reduction of the nitrile group with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will yield the corresponding primary amine, (3-methylbut-3-en-1-yl)amine. Care must be taken as the alkene group might also be reduced under certain conditions.
Troubleshooting Guides
Issue 1: Formation of Isomeric Impurities in the Product
Symptoms:
-
NMR or GC-MS analysis shows the presence of 3-methyl-2-butenenitrile or other isomers.[1][3]
-
The isolated product has a different boiling point or chromatographic behavior than expected for the pure desired compound.
Possible Causes:
-
The reaction was carried out at an elevated temperature for a prolonged period.
-
The reaction medium was basic, or a basic reagent was used that promoted isomerization.[2]
-
A transition metal catalyst known to facilitate double bond migration was used.[1][3][8][9]
Solutions:
-
Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
pH Control: If possible, run the reaction under neutral or acidic conditions. If a base is required, use a milder, non-isomerizing base and add it slowly at a low temperature.
-
Catalyst Selection: Choose a catalyst system that is less likely to cause isomerization. For example, in cross-coupling reactions, the choice of ligand can significantly influence the extent of isomerization.
Issue 2: Unwanted Hydrolysis to Carboxylic Acid or Amide
Symptoms:
-
The presence of a carboxylic acid or amide is detected by IR spectroscopy (broad O-H stretch, C=O stretch) or mass spectrometry.
-
The product is partially or fully soluble in aqueous base.
Possible Causes:
-
Presence of water in the reagents or solvents.
-
Reaction conditions are strongly acidic or basic.[4][10][11][12]
-
High reaction temperatures accelerating the rate of hydrolysis.[13]
Solutions:
-
Anhydrous Conditions: Use thoroughly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control of pH: Buffer the reaction mixture if possible, or avoid the use of strong acids or bases if they are not essential for the desired transformation.
-
Temperature Management: As with isomerization, lower reaction temperatures will slow the rate of hydrolysis.[4]
Issue 3: Polymerization of the Reaction Mixture
Symptoms:
-
The reaction mixture becomes viscous, or a solid precipitate forms.
-
The reaction exotherms uncontrollably.
-
The desired product yield is very low, with a significant amount of insoluble material.
Possible Causes:
-
Presence of radical initiators (e.g., peroxides from old ether solvents).
-
Strongly basic conditions.[5]
-
High temperatures.
Solutions:
-
Use of Inhibitors: For reactions run at elevated temperatures, consider adding a small amount of a radical inhibitor such as hydroquinone or butylated hydroxytoluene (BHT).
-
Solvent Purity: Ensure that solvents are free of peroxides.
-
Control of Basicity: If a strong base is necessary, use it in stoichiometric amounts and add it at low temperature.
Quantitative Data Summary
The following tables provide an overview of how different reaction parameters can influence the formation of side products. The data is illustrative and intended to show trends.
Table 1: Effect of Base and Temperature on Isomerization of this compound
| Entry | Base | Temperature (°C) | Reaction Time (h) | This compound (%) | 3-Methyl-2-butenenitrile (%) |
| 1 | None | 80 | 12 | >98 | <2 |
| 2 | K₂CO₃ | 80 | 12 | 85 | 15 |
| 3 | NaH | 25 | 4 | 70 | 30 |
| 4 | NaH | 80 | 2 | <10 | >90 |
Table 2: Influence of pH on the Rate of Hydrolysis of a Nitrile
| Entry | pH | Temperature (°C) | Reaction Time (h) | Conversion to Carboxylic Acid (%) |
| 1 | 7 | 100 | 24 | <5 |
| 2 | 1 (HCl) | 100 | 8 | >95 |
| 3 | 13 (NaOH) | 100 | 6 | >95 |
Experimental Protocols
Protocol 1: Minimizing Isomerization During a Base-Catalyzed Alkylation
This protocol describes a general procedure for the alkylation of a carbon acid with an alkyl halide, using this compound as a substrate where isomerization is a key side reaction to be avoided.
Methodology:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Reagents: this compound and the carbon acid are purified and dried before use. The chosen base (e.g., lithium diisopropylamide, LDA) is freshly prepared or titrated. The alkyl halide is distilled.
-
Procedure: a. The carbon acid is dissolved in anhydrous THF in the reaction flask and cooled to -78 °C. b. LDA is added dropwise via syringe, maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes. c. This compound is then added dropwise, again maintaining the temperature at -78 °C. The reaction is monitored by thin-layer chromatography (TLC). d. Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C. e. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. f. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure at a low temperature (<30 °C). g. The crude product is purified by flash column chromatography.
Protocol 2: Hydrolysis of this compound to 3-Methyl-3-butenoic Acid under Acidic Conditions
This protocol is designed to favor the formation of the desired carboxylic acid while minimizing isomerization to the conjugated acid.
Methodology:
-
Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stirrer.
-
Procedure: a. A mixture of this compound and 6 M hydrochloric acid is placed in the flask. b. The mixture is heated to a gentle reflux with vigorous stirring. c. The reaction is monitored by GC-MS until the this compound is consumed. d. The reaction mixture is cooled to room temperature. e. The product is extracted with diethyl ether. f. The combined ether extracts are washed with brine and dried over anhydrous sodium sulfate. g. The solvent is removed by distillation at atmospheric pressure, followed by vacuum distillation to purify the 3-methyl-3-butenoic acid.
Visualizations
Caption: Reaction pathway for the hydrolysis of this compound.
Caption: Troubleshooting logic for isomerization side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN103804227A - Method for synthesizing 2-methyl-2-butenenitrile through direct isomerization of alkene-nitrile mixed liquid - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. icheme.org [icheme.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Methallyl Cyanide Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the polymerization of methallyl cyanide. The information is presented in a user-friendly question-and-answer format to directly tackle specific experimental issues.
Troubleshooting Guide
Issue 1: Low Polymer Yield or No Polymerization
Question: My this compound polymerization reaction is resulting in very low yields, or in some cases, no polymer at all. What are the potential causes and how can I improve the conversion?
Answer: Low or no polymer yield in this compound polymerization is a common issue, often attributed to the inherent reactivity of allyl monomers. The primary cause is degradative chain transfer to the monomer. In this process, a growing polymer radical abstracts a hydrogen atom from the methyl group of a this compound monomer. This terminates the growing chain and forms a stable, less reactive methallyl radical that is slow to initiate a new chain, thus hindering polymerization.
Troubleshooting Steps:
-
Increase Initiator Concentration: A higher concentration of free-radical initiator can generate more primary radicals. These can help to re-initiate chains and increase the overall rate of polymerization. However, be mindful that this may lead to a decrease in the molecular weight of the resulting polymer.
-
Elevate Reaction Temperature: Increasing the reaction temperature can enhance the rates of both initiation and propagation. It's important to note that this can also increase the rate of chain transfer. An optimal temperature must be determined experimentally for your specific monomer and initiator system.
-
Gradual Initiator Addition: Instead of adding all the free-radical initiator at the beginning, a gradual addition throughout the polymerization can maintain a steady concentration of radicals and has been shown to improve yields in allyl polymerizations.[1]
-
Ensure Monomer and Solvent Purity: Impurities can act as inhibitors or retarders. Ensure your this compound and any solvents are purified to remove any potential contaminants.
Issue 2: Low Molecular Weight Polymer (Oligomers)
Question: I am obtaining a product, but Gel Permeation Chromatography (GPC) analysis consistently shows a very low molecular weight, essentially oligomers. How can I increase the degree of polymerization?
Answer: The formation of low molecular weight polymers or oligomers is a direct result of degradative chain transfer, which prematurely terminates growing polymer chains.[2][3] To achieve a higher degree of polymerization, the key is to suppress this termination pathway.
Troubleshooting Steps:
-
Decrease Initiator Concentration: While counterintuitive to the low yield issue, a lower initiator concentration leads to fewer growing chains at any given time, which can favor propagation over termination, potentially leading to higher molecular weight polymers.
-
Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) are highly effective for polymerizing challenging monomers like allyl compounds.[2][4] These methods introduce a dynamic equilibrium between active and dormant chains, which minimizes irreversible termination and allows for controlled chain growth, leading to higher molecular weight polymers with narrower polydispersity.[2]
-
Copolymerization: Introducing a comonomer that is more reactive and has a lower tendency for chain transfer, such as acrylates, methacrylates, or styrene, can significantly improve the polymerization kinetics and lead to higher molecular weight copolymers.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the polymerization of this compound?
A1: The main challenge is degradative chain transfer . The hydrogen atoms on the methyl group adjacent to the double bond in this compound are susceptible to abstraction by the growing polymer radical. This terminates the chain and creates a very stable and less reactive methallyl radical, which is slow to initiate a new chain, resulting in low polymerization rates and low molecular weight polymers.[3]
Q2: What type of initiators are suitable for this compound polymerization?
A2: For free-radical polymerization, common initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) can be used. The choice of initiator and its concentration can significantly affect the polymerization rate and the properties of the final polymer.[5][6] For controlled radical polymerization, specific RAFT agents or ATRP catalyst/ligand systems would be required, and their selection is crucial for achieving good control over the polymerization.[2]
Q3: Can this compound be polymerized via coordination polymerization?
A3: While free-radical polymerization is common for vinyl monomers, coordination polymerization using transition metal catalysts, such as Ziegler-Natta or metallocene catalysts, is another possibility.[7][8][9][10] This method can offer better control over the polymer's stereochemistry. However, polar monomers like nitriles can sometimes poison the catalyst. The development of coordination polymerization for polar monomers is an active area of research.[8]
Q4: How does reaction temperature affect the polymerization of this compound?
A4: Temperature has a complex effect. Higher temperatures increase the rate of initiator decomposition and propagation, which can lead to higher conversion. However, the rate of chain transfer reactions also increases with temperature. Therefore, an optimal temperature needs to be determined to balance monomer conversion and the desired molecular weight.
Q5: My GPC results show a broad or bimodal molecular weight distribution. What could be the cause?
A5: A broad or bimodal molecular weight distribution suggests a lack of control over the polymerization process.[2] This can be caused by multiple termination pathways occurring simultaneously, including degradative chain transfer and conventional radical-radical coupling. To achieve a narrower polydispersity, consider implementing controlled radical polymerization techniques like RAFT or ATRP.[2]
Data Presentation
The following tables summarize representative quantitative data for the polymerization of analogous allyl and nitrile-containing monomers. This data can serve as a starting point for optimizing the reaction conditions for this compound polymerization.
Table 1: Effect of Initiator Concentration on Polymerization of a Methacrylate Monomer (Analogous System)
| Initiator (BPO) Conc. (wt.%) | Polymerization Rate | Final Double Bond Conversion (%) |
| 0.05 | Low | 74 |
| 0.1 | Moderate | ~80 |
| 0.2 | High | ~90 |
| 0.3 | Very High | 100 |
| 0.5 | Very High | ~95 |
| 0.7 | Very High | ~90 |
Data adapted from a study on methacrylate bone cement, demonstrating the general trend of initiator concentration effects.[6]
Table 2: Representative Conditions for Free-Radical Polymerization of Allyl Monomers
| Monomer | Initiator | Initiator Conc. (wt.%) | Temperature (°C) | Yield (%) |
| Allyl Alcohol | Di-tert-butylperoxide | 5 - 25 | 135 - 165 | 56 (with gradual addition) |
| Allyl Acetate | Not specified | Not specified | Not specified | < 20 (batch addition) |
Data adapted from a patent on a process for making allyl polymers, highlighting the benefit of gradual initiator addition.[1]
Experimental Protocols
Below is a generalized experimental protocol for the free-radical polymerization of this compound. This should be adapted and optimized for specific experimental goals.
Protocol 1: Free-Radical Solution Polymerization of this compound
Materials:
-
This compound (purified)
-
Toluene (or another suitable solvent, anhydrous)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Condenser
Procedure:
-
Monomer and Solvent Preparation: Purify this compound by passing it through a column of basic alumina to remove inhibitors, followed by distillation under reduced pressure. Dry the solvent over appropriate drying agents and distill before use.
-
Reaction Setup: Assemble a Schlenk flask with a magnetic stir bar and a condenser under a nitrogen or argon atmosphere.
-
Charging the Reactor: To the flask, add the desired amount of purified this compound and anhydrous solvent. For example, a 1 M solution can be prepared.
-
Initiator Addition: Add the calculated amount of AIBN to the reaction mixture. The amount will depend on the desired molecular weight and reaction rate (a starting point could be 1-2 mol% with respect to the monomer).
-
Polymerization: Immerse the flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-80 °C for AIBN). Allow the reaction to proceed for the desired time (e.g., 12-24 hours) with continuous stirring under an inert atmosphere.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Termination and Isolation: To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol, while stirring.
-
Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at a moderate temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC), and confirm its structure using techniques like FTIR and NMR spectroscopy.
Visualizations
References
- 1. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Coordination polymerization - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. scribd.com [scribd.com]
Troubleshooting low conversion rates in Methallyl cyanide reactions
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in methallyl cyanide synthesis.
Troubleshooting Guide: Low Conversion Rates
This section addresses common issues encountered during the synthesis of this compound, typically from methallyl chloride and a cyanide salt.
Why is my conversion rate unexpectedly low?
Low conversion in the synthesis of this compound is often traced back to issues with reagents, reaction conditions, or the reaction setup itself. A primary consideration is the inherent challenge of reacting a water-insoluble organic halide with a water-soluble cyanide salt. This biphasic system often requires specific conditions to proceed efficiently.
A common and highly effective solution is the use of phase-transfer catalysis (PTC).[1][2][3] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction with methallyl chloride occurs.[1][3] Without a catalyst, the reaction is often very slow or may not proceed at all, leading to near-zero conversion.[1]
My reaction mixture turned dark and formed a tar-like substance. What is happening?
The formation of a dark, tarry residue is a strong indicator of side reactions, most commonly polymerization of the starting material or product.[4]
-
Temperature Control: The reaction can be vigorous once initiated.[4] If the temperature is not controlled and rises too high, it can promote the polymerization of the methallyl group. It is crucial to have efficient cooling available, especially during the initial phase of the reaction.
-
Purity of Starting Materials: Impurities in the methallyl chloride starting material can also initiate or accelerate polymerization. Ensure the methallyl chloride is purified, for example by distillation, before use.[5]
I observe gas evolution and the formation of byproducts other than this compound. What are the likely side reactions?
Several side reactions can compete with the desired SN2 reaction, leading to a lower yield of this compound.
-
Elimination Reaction: Under basic conditions, which can arise from the hydrolysis of the cyanide salt, an elimination reaction can occur to form methallyl alcohol or other elimination products. The synthesis of methallyl alcohol from methallyl chloride is a known process.[6][7][8][9]
-
Hydrolysis: The cyanide salt (e.g., NaCN) can hydrolyze in water to form hydrogen cyanide (HCN) and the corresponding hydroxide. This not only reduces the amount of available nucleophile but also increases the basicity of the aqueous phase, favoring elimination. Furthermore, the product, this compound, can undergo hydrolysis to form 3-methyl-3-butenoic acid, especially during acidic workup.[10]
How critical is the purity and dryness of my reagents?
Reagent quality is paramount for achieving high conversion.
-
Cyanide Salt: The use of dry cyanide salt is crucial. For instance, in the analogous synthesis of allyl cyanide, the presence of moisture in cuprous cyanide was shown to reduce the yield by as much as 15%.[4] If using sodium or potassium cyanide, ensure it is of high purity and has been properly stored to prevent moisture absorption.
-
Methallyl Halide: The starting methallyl halide should be pure. Methallyl chloride can contain impurities from its manufacturing process, which may interfere with the reaction.[5] Using a freshly distilled halide is recommended.
-
Solvent: If using an organic solvent, it should be dry and free of impurities that could react with the cyanide or methallyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound from methallyl chloride and a cyanide salt?
Q2: Can I use a different methallyl starting material, such as methallyl alcohol?
Direct conversion of methallyl alcohol to this compound is possible but requires different reaction conditions, often involving activation of the alcohol (e.g., conversion to a sulfonate ester) or using specific catalytic systems.[4] The most common laboratory and industrial preparations start from methallyl halides due to their higher reactivity.
Q3: My reaction is biphasic (organic and aqueous). Is vigorous stirring important?
Yes, vigorous stirring is critical. In a biphasic system, the reaction rate is dependent on the interfacial area between the two phases.[1] Increasing the stirring speed creates a finer emulsion, maximizing the surface area where the phase-transfer catalyst can transport the cyanide ions.
Q4: What is the best way to purify the final product?
Purification typically involves separating the organic layer, washing it to remove any remaining salts or catalyst, drying the organic layer, and then purifying by distillation.[4][10] Given that this compound has a boiling point, distillation under reduced pressure can be advantageous to prevent any potential decomposition at higher temperatures.
Data Presentation: Impact of Reaction Parameters on Conversion
The following table summarizes the expected qualitative effects of various parameters on the conversion rate of this compound synthesis.
| Parameter | Condition | Expected Impact on Conversion | Rationale | Recommended Action |
| Catalyst | No Phase-Transfer Catalyst | Very Low | Poor transport of cyanide ions into the organic phase where the substrate resides.[1][3] | Add a phase-transfer catalyst (e.g., 1-5 mol% tetrabutylammonium bromide). |
| With Phase-Transfer Catalyst | High | The catalyst shuttles the cyanide nucleophile into the organic phase, enabling the reaction.[1][3] | Ensure the chosen catalyst is appropriate for the solvent system. | |
| Temperature | Too Low | Low | The rate of reaction is too slow, leading to incomplete conversion in a reasonable timeframe. | Gently warm the reaction mixture to the optimal temperature (e.g., 50-70 °C), but monitor closely. |
| Too High | Low | Increased rate of side reactions such as polymerization and elimination, leading to tar formation and loss of yield.[4] | Maintain a controlled temperature with efficient cooling. | |
| Water Content | Wet Reagents/Solvents | Low | Water can hydrolyze the cyanide salt, reducing the nucleophile concentration. It can also lead to reduced yields as seen in analogous reactions.[4] | Use anhydrous reagents and solvents. Dry cyanide salts before use. |
| Stirring | Inadequate Stirring | Low | Insufficient interfacial area between the aqueous and organic phases, limiting the rate of reaction.[1] | Use a mechanical stirrer and ensure vigorous agitation to create a fine emulsion. |
| Purity of Methallyl Chloride | Impure | Low | Impurities can lead to side reactions, including polymerization.[5] | Use freshly distilled methallyl chloride. |
Experimental Protocol: Synthesis of this compound (Adapted from Allyl Cyanide Synthesis)
This protocol is adapted from a reliable procedure for the synthesis of allyl cyanide and should be effective for this compound.[4] All operations should be performed in a well-ventilated fume hood due to the high toxicity of cyanide salts.
Materials:
-
Methallyl chloride (purified by distillation)
-
Sodium cyanide (or cuprous cyanide, dried)
-
Tetrabutylammonium bromide (phase-transfer catalyst)
-
Solvent (e.g., Toluene or Dichloromethane)
-
Water (deionized)
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add sodium cyanide (1.1 equivalents), tetrabutylammonium bromide (0.05 equivalents), and water.
-
Addition of Reactants: Begin vigorous stirring to dissolve the solids. Add a solution of methallyl chloride (1.0 equivalent) in the chosen organic solvent.
-
Reaction: Gently heat the mixture to a controlled temperature (e.g., 60-70 °C). The reaction is often exothermic; be prepared to cool the flask with an ice-water bath to maintain the desired temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete (typically a few hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with diethyl ether (2x). Combine all organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Visualizations
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1456544A - Methallyl chloride synthetic process and apparatus thereof - Google Patents [patents.google.com]
- 6. CN108059584A - The preparation method of methallyl alcohol - Google Patents [patents.google.com]
- 7. nam.confex.com [nam.confex.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101759528B - Synthesizing method of 2-methallyl alcohol - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing Thermal Instability of Methallyl Cyanide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the thermal instability of methallyl cyanide in experimental settings. The following information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability a concern?
This compound (3-methyl-3-butenenitrile) is a versatile chemical intermediate.[1][2][3][4][5] However, like many nitrile compounds, it possesses a carbon-carbon double bond and a nitrile group, making it susceptible to exothermic polymerization.[6] Uncontrolled polymerization can lead to a rapid increase in temperature and pressure, a phenomenon known as a runaway reaction, which can result in equipment failure and release of toxic materials.[7][8][9][10][11]
Q2: What are the primary hazards associated with the thermal instability of this compound?
The main hazard is a runaway polymerization reaction. This can be initiated by heat, contaminants, or improper storage conditions. A runaway reaction can generate a significant amount of heat and gas, potentially leading to a dangerous increase in reactor pressure, which may cause an explosion.[7][10][11] Additionally, this compound is toxic, and a loss of containment would release hazardous fumes.
Q3: How can I safely store this compound to prevent thermal instability?
Proper storage is critical to prevent spontaneous polymerization. Key storage recommendations include:
-
Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
-
Inhibitors: Ensure the this compound contains an appropriate polymerization inhibitor and monitor the inhibitor concentration regularly.
-
Materials to Avoid: Keep away from acids, bases, oxidizing agents, and initiators of polymerization.
-
Container: Store in a tightly sealed, appropriate container to prevent contamination and exposure to moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Temperature Increase (Exotherm) During Reaction | - Uncontrolled polymerization has initiated.- Inadequate cooling.- Incorrect reagent addition rate. | - Immediately stop the addition of any reagents.- Increase cooling to the maximum capacity.- If the temperature continues to rise rapidly, initiate the emergency shutdown procedure.- Consider adding a polymerization inhibitor if safe to do so. |
| Change in Viscosity of the Reaction Mixture | - Polymer formation is occurring. | - Monitor the temperature closely for any signs of an exotherm.- If the viscosity increase is significant and accompanied by a temperature rise, treat it as a potential runaway reaction. |
| Discoloration of this compound (Yellowing) | - Presence of impurities.- Onset of slow polymerization. | - Do not use discolored this compound.- Dispose of the material according to safety protocols.- Review storage conditions to prevent future degradation. |
| Pressure Buildup in the Reactor | - Gas evolution from decomposition or polymerization. | - Immediately vent the reactor to a safe location (e.g., a scrubber system) if equipped and safe to do so.- Initiate emergency cooling.- Prepare for an emergency shutdown. |
Data Presentation: Thermal Hazard Data of Similar Nitrile Compounds
| Parameter | Acrylonitrile | Significance for this compound (Anticipated) |
| Heat of Polymerization | -72.4 kJ/mol | A significant release of energy is expected during polymerization, highlighting the potential for a rapid temperature increase. |
| Autoignition Temperature | 481 °C | This compound is a flammable liquid and vapors can ignite. |
| Flash Point | -1 °C | The low flash point indicates a high risk of fire and explosion hazards at ambient temperatures. |
Note: This data is for acrylonitrile and should be considered for illustrative purposes only. Experimental determination of the thermal properties of this compound is strongly recommended before use.
Experimental Protocols
General Protocol for a Reaction Involving this compound (Example: Alkylation)
This protocol outlines the general steps for a reaction involving this compound, with an emphasis on temperature control.
Materials:
-
This compound (inhibited)
-
Substrate
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetonitrile)
-
Reaction vessel with a magnetic stirrer, reflux condenser, dropping funnel, and temperature probe
-
Cooling bath (e.g., ice-water or a cryocooler)
Procedure:
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Initial Charge: Charge the substrate, base, and solvent to the reaction vessel.
-
Cooling: Cool the mixture to the desired reaction temperature using the cooling bath.
-
Controlled Addition: Add the this compound dropwise from the dropping funnel over a predetermined period. Crucially, monitor the internal temperature throughout the addition. The addition rate should be adjusted to maintain the desired temperature and prevent any significant exotherm.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at the set temperature and monitor its progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
Quenching: Once the reaction is complete, cool the mixture and quench it by the slow addition of a suitable reagent (e.g., water or a dilute acid solution), while carefully monitoring the temperature.
-
Work-up: Proceed with the standard work-up and purification procedures.
Protocol for Thermal Analysis using Differential Scanning Calorimetry (DSC)
This protocol describes the methodology for determining the onset of thermal decomposition of this compound.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed high-pressure crucibles
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a high-pressure crucible. Hermetically seal the crucible to contain any evolved gases.
-
Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Temperature Program: Program the DSC to heat the sample at a constant rate (e.g., 5-10 °C/min) over a temperature range that is expected to encompass the decomposition (e.g., from ambient to 300 °C).
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic events, which would indicate the beginning of decomposition or polymerization.
Visualizations
Caption: Thermal decomposition pathway of this compound.
Caption: Troubleshooting workflow for a temperature excursion.
Caption: Logical steps for safe handling of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Basic Chemical Data [dtp.cancer.gov]
- 5. 4786-19-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. aidic.it [aidic.it]
- 8. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 9. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 10. Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study | Chemical Engineering Transactions [cetjournal.it]
- 11. researchgate.net [researchgate.net]
Preventing unwanted polymerization of Methallyl cyanide during storage
Welcome to the technical support center for Methallyl Cyanide. This resource provides guidance on preventing unwanted polymerization during storage and handling. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unwanted polymerization in this compound?
A1: Unwanted polymerization of this compound, an unsaturated nitrile, is primarily caused by free radicals. These radicals can be generated by exposure to heat, light (UV radiation), or the presence of contaminants that can initiate free-radical reactions.
Q2: What are the visible signs of this compound polymerization?
A2: The initial sign of polymerization is often an increase in the viscosity of the liquid. As polymerization progresses, the liquid will become more viscous and may eventually solidify into a polymer. A yellow discoloration may also be observed.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To minimize the risk of polymerization, this compound should be stored in a cool, dry, and dark place. It is crucial to keep it away from heat sources and direct sunlight. The storage area should be well-ventilated.
Q4: Are there chemical inhibitors that can be added to prevent polymerization?
Q5: How do polymerization inhibitors like MEHQ and HQ work?
A5: Phenolic inhibitors like MEHQ and HQ function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[5][] Their effectiveness is dependent on the presence of dissolved oxygen.[1][2] The inhibitor reacts with the free radical to form a stable, less reactive species, thus terminating the polymerization chain.[7]
Q6: How long can I store this compound?
A6: The shelf life of this compound depends on storage conditions and the presence of an effective inhibitor. When stored under recommended conditions with an appropriate inhibitor, it should remain stable. However, it is good practice to monitor the inhibitor concentration periodically, especially for long-term storage.
Q7: What should I do if I suspect polymerization has started?
A7: If you observe a significant increase in viscosity or solidification, do not attempt to use the material. The polymerization process can be exothermic and may lead to a dangerous increase in temperature and pressure within the container.[7] Safely dispose of the material according to your institution's hazardous waste disposal procedures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Increased Viscosity or Yellowing of this compound | - Depletion of inhibitor- Exposure to heat or light- Contamination | - Do not use the material.- Safely dispose of the product following institutional guidelines.- Review storage conditions to ensure they are optimal (cool, dark, and dry).- For future purchases, consider smaller quantities to avoid long-term storage. |
| Solid Polymer Formation in the Container | - Complete depletion of inhibitor and advanced polymerization. | - CAUTION: Do not attempt to open or heat the container, as pressure may have built up.- Isolate the container in a well-ventilated area (fume hood).- Contact your institution's Environmental Health and Safety (EHS) office for guidance on disposal of hazardous polymerized material. |
| Inconsistent Experimental Results | - Partial polymerization of the monomer.- Presence of inhibitor in the reaction mixture. | - Before use, check for any signs of polymerization.- If the inhibitor needs to be removed for your specific application, follow the recommended inhibitor removal protocol.[1] |
Data Presentation: Recommended Storage Conditions and Inhibitors for Unsaturated Nitriles
Since specific quantitative data for this compound is limited, the following table provides a summary based on recommendations for structurally similar and commercially available unsaturated nitriles like acrylonitrile and methacrylonitrile.
| Parameter | Recommendation for Unsaturated Nitriles | Rationale |
| Storage Temperature | Cool, typically 2-8 °C is recommended for reactive monomers. Avoid freezing. | Lower temperatures significantly reduce the rate of potential polymerization. |
| Light Exposure | Store in an opaque or amber container in a dark location. | UV light can initiate free-radical polymerization. |
| Atmosphere | Store under an air headspace. Do not store under an inert atmosphere (e.g., nitrogen) if using phenolic inhibitors. | Phenolic inhibitors like MEHQ and HQ require the presence of oxygen to be effective.[1][2] |
| Inhibitor | Monomethyl ether of hydroquinone (MEHQ) or Hydroquinone (HQ). | Proven effective for stabilizing other unsaturated nitriles like acrylonitrile and methacrylonitrile.[2][3] |
| Inhibitor Concentration | Typically 35-100 ppm.[2][4] | This concentration is generally sufficient to prevent polymerization during storage without significantly impacting most downstream applications (though removal may still be necessary for some sensitive reactions). |
Experimental Protocols
Protocol 1: Monitoring Inhibitor Concentration (Qualitative)
This protocol provides a simple qualitative method to check for the presence of phenolic inhibitors.
Materials:
-
This compound sample
-
5% Sodium Hydroxide solution
-
Test tube
Procedure:
-
Place 1-2 mL of the this compound sample into a clean test tube.
-
Add 1-2 mL of a 5% aqueous sodium hydroxide solution.
-
Shake the test tube vigorously for 30 seconds.
-
Allow the layers to separate.
-
Observation: If a phenolic inhibitor like HQ or MEHQ is present, the aqueous (bottom) layer will develop a color (typically yellow to brown), indicating the formation of the sodium salt of the phenol. The intensity of the color can give a rough indication of the inhibitor concentration.
Protocol 2: Inhibitor Removal by Column Chromatography
This is a common and relatively safe method for removing phenolic inhibitors immediately before use.[1]
Materials:
-
This compound containing inhibitor
-
Basic activated alumina
-
Glass chromatography column with a stopcock
-
Glass wool
-
Collection flask
Procedure:
-
Set up the chromatography column in a fume hood.
-
Place a small plug of glass wool at the bottom of the column.
-
Fill the column with basic activated alumina. The amount will depend on the volume of this compound to be purified. A general rule is to use about 10-20g of alumina per 100 mL of monomer.
-
Gently tap the column to pack the alumina.
-
Carefully add the this compound to the top of the column.
-
Open the stopcock and collect the purified, inhibitor-free this compound in a clean, dry collection flask.
-
Important: The inhibitor-free monomer is highly susceptible to polymerization and should be used immediately.[1] If temporary storage is necessary, keep it cold and protected from light.
Visualizations
Troubleshooting Unwanted Polymerization
Caption: A flowchart for troubleshooting potential polymerization of this compound.
Mechanism of Free-Radical Polymerization Inhibition
Caption: The mechanism of free-radical polymerization and its inhibition.
Recommended Storage and Handling Workflow
Caption: A recommended workflow for the proper storage and handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ineos.com [ineos.com]
- 3. Methacrylonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Acrylonitrile Chemical Analysis | Applied Analytics [aai.solutions]
- 5. chempoint.com [chempoint.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Decontamination of Methallyl Cyanide Spills
This guide provides technical information and troubleshooting procedures for researchers, scientists, and drug development professionals who may encounter a Methallyl cyanide spill. Adherence to these procedures is critical due to the highly hazardous nature of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound is a highly toxic and flammable liquid. It is fatal if swallowed, inhaled, or in contact with skin.[1] A critical hazard is its violent reaction with water, which liberates highly toxic and flammable hydrogen cyanide gas. Therefore, initial spill response must avoid the use of water.
Q2: What is the immediate action to take in case of a this compound spill?
A2: The immediate actions are to:
-
Evacuate all non-essential personnel from the spill area.
-
Alert colleagues and the institutional safety officer.
-
Ventilate the area by opening a fume hood sash, if the spill is contained within it and it is safe to do so. Do not attempt to clean up a large spill or a spill outside of a fume hood.
-
Isolate the spill area to prevent the spread of the chemical.
Q3: What Personal Protective Equipment (PPE) is required for cleaning up a this compound spill?
A3: A comprehensive PPE ensemble is mandatory and includes:
-
Respiratory Protection: A full-face respirator with a combination cartridge for organic vapors and acid gases is recommended.[4][5]
-
Hand Protection: Wear double gloves; an inner nitrile glove and an outer, chemical-resistant glove (e.g., Viton or butyl rubber).[6]
-
Eye Protection: Chemical splash goggles and a face shield are essential.[5]
-
Body Protection: A flame-retardant and chemical-resistant lab coat or apron over long-sleeved clothing and closed-toe shoes.
Q4: How should a small this compound spill be contained and cleaned up?
A4: For a small spill (less than 10 mL) within a chemical fume hood:
-
Contain the spill using a non-combustible, inert absorbent material like dry sand, vermiculite, or a commercial sorbent designed for flammable liquids.[2] DO NOT USE WATER OR AQUEOUS SOLUTIONS INITIALLY.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[3]
-
After the bulk of the spill is removed, decontaminate the area with a cloth dampened with a non-flammable organic solvent (e.g., isopropanol), followed by a cautious wipe-down with a pH 10 buffer solution and then a freshly prepared 10% bleach solution. Ensure the area is well-ventilated during this step to dissipate any potential hydrogen cyanide gas.
Q5: How should this compound-contaminated waste be disposed of?
A5: All materials used to clean up the spill, including absorbent materials, contaminated PPE, and cleaning cloths, must be considered hazardous waste.[6] These materials should be placed in a clearly labeled, sealed container and disposed of according to institutional and local regulations for cyanide-containing waste.[7] Empty this compound containers are also considered hazardous waste and must be disposed of accordingly.[7]
Troubleshooting Guide
Q: I've cleaned up the spill, but there is a persistent almond-like odor. What should I do?
A: An almond-like odor is characteristic of hydrogen cyanide, which indicates that the this compound may have come into contact with moisture and is decomposing.
-
Immediate Action: Evacuate the area immediately and alert your safety officer. Do not re-enter the area until it has been cleared by safety professionals with appropriate air monitoring equipment.
-
Troubleshooting:
-
Review the cleanup procedure to ensure no water was used prematurely.
-
Consider the possibility of high humidity in the laboratory.
-
Future preventative action: Ensure this compound is always handled and stored in a dry, inert atmosphere.
-
Q: After decontamination, a visible residue remains on the surface. How should I proceed?
A: Do not touch the residue with unprotected hands.
-
Action: Repeat the final decontamination steps. Use a cloth dampened with a non-flammable organic solvent to remove the residue, followed by a cautious and thorough wipe-down with a pH 10 buffer and then a 10% bleach solution.
-
Troubleshooting:
-
The initial absorbent material may not have fully captured the liquid.
-
The surface may be porous, requiring a more extended contact time with the decontamination solutions. Always test on a small, inconspicuous area first if the surface is sensitive.
-
Q: I accidentally used a bleach solution directly on the this compound spill. What are the risks?
A: This is a dangerous situation. The direct application of a bleach solution (sodium hypochlorite) to this compound can be hazardous. While bleach is used to oxidize and neutralize cyanide ions, the initial violent reaction of this compound with the water in the bleach solution will rapidly generate hydrogen cyanide gas.
-
Immediate Action: Evacuate the area immediately. If you have been exposed, seek immediate medical attention. Alert your safety officer and provide details of the incident.
-
Troubleshooting: This highlights the critical importance of following the correct, water-free initial cleanup steps. This incident should be documented and reviewed to prevent future occurrences.
Quantitative Data Summary
The following table summarizes key quantitative data related to this compound exposure limits and hazards.
| Parameter | Value | Reference |
| OSHA Permissible Exposure Limit (PEL) for Cyanides | 5 mg/m³ (as CN, skin) | [8] |
| NIOSH Recommended Exposure Limit (REL) for Cyanides | 5 mg/m³ (as CN, 10-min ceiling) | |
| ACGIH Threshold Limit Value (TLV) for Hydrogen Cyanide | 4.7 ppm (Ceiling) | [9] |
| Acute Toxicity Estimate (Oral) | 5.1 mg/kg | |
| Acute Toxicity Estimate (Dermal) | 5.1 mg/kg | |
| Acute Toxicity Estimate (Inhalation, 4h) | 0.6 mg/l (vapor) | |
| Flammability | Highly flammable liquid and vapor | |
| Boiling Point | 114 - 117 °C (237 - 243 °F) |
Detailed Experimental Protocol: Decontamination of a Small-Scale this compound Spill
This protocol details the steps for the decontamination of a spill of less than 10 mL of this compound within a certified chemical fume hood.
Materials:
-
Non-combustible, inert absorbent material (e.g., dry sand, vermiculite)
-
Non-sparking scoop or tongs
-
Sealable, labeled hazardous waste container
-
Dry, clean cloths
-
Isopropanol
-
pH 10 buffer solution
-
Freshly prepared 10% bleach solution
-
Full PPE (as described in the FAQs)
Procedure:
-
Immediate Response and Spill Containment:
-
Ensure the fume hood is operational.
-
Without introducing water, create a dike around the spill using the dry absorbent material to prevent it from spreading.
-
-
Absorption of Spilled Material:
-
Generously cover the spill with the dry absorbent material.
-
Allow the material to fully absorb the this compound.
-
-
Removal of Contaminated Material:
-
Using non-sparking tools, carefully scoop the absorbent material into the designated hazardous waste container.
-
Seal the container tightly.
-
-
Initial Surface Decontamination (Anhydrous):
-
Using a dry cloth, gently wipe the spill area to remove any remaining visible droplets. Place the used cloth in the hazardous waste container.
-
-
Secondary Surface Decontamination (Solvent Wipe):
-
Dampen a clean cloth with isopropanol and wipe the spill area to remove any residual this compound. Place the used cloth in the hazardous waste container.
-
Allow the isopropanol to evaporate completely.
-
-
Tertiary Surface Decontamination (Cautious Aqueous Cleaning):
-
Lightly dampen a clean cloth with the pH 10 buffer solution and wipe the entire spill area. This step helps to neutralize any trace amounts of hydrogen cyanide that may have formed. Place the used cloth in the hazardous waste container.
-
Dampen a fresh cloth with the 10% bleach solution and wipe the area again to oxidize any remaining cyanide residues. Place the used cloth in the hazardous waste container.
-
-
Final Cleaning:
-
Wipe the area with a cloth dampened with deionized water to remove any residual cleaning agents. Place the used cloth in the hazardous waste container.
-
Allow the surface to dry completely.
-
-
Waste Disposal and PPE Removal:
-
Ensure all contaminated materials are in the sealed hazardous waste container.
-
Carefully remove and dispose of all PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
-
Reporting:
-
Report the spill and the decontamination procedure to the appropriate laboratory and institutional safety personnel.
-
Visual Workflow for Decontamination
Caption: Workflow for this compound Spill Decontamination.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. buyat.ppg.com [buyat.ppg.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 9. Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
Analytical methods for detecting impurities in Methallyl cyanide
Welcome to the technical support center for the analytical chemistry of Methallyl Cyanide (3-Methyl-3-butenenitrile). This resource is designed for researchers, scientists, and drug development professionals to assist with method development and troubleshooting for impurity detection.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable initial method for assessing the purity of a this compound sample?
A1: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is typically the best initial method for assessing the purity of a volatile compound like this compound. GC-FID offers excellent resolution for volatile impurities and provides quantitative data based on peak area percentage. For identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique.
Q2: Can High-Performance Liquid Chromatography (HPLC) be used for this compound analysis?
A2: Yes, HPLC can be used, particularly for detecting non-volatile impurities or thermally labile compounds that would degrade in a hot GC inlet. A reversed-phase HPLC method with a C18 column and a UV detector would be a suitable starting point. However, since this compound lacks a strong chromophore, detection sensitivity might be lower compared to GC-FID.
Q3: How should I prepare a sample of this compound for analysis?
A3: For GC analysis, a simple dilution in a high-purity volatile solvent like dichloromethane or acetonitrile is usually sufficient. For HPLC, the sample should be dissolved in the mobile phase to avoid peak distortion. A typical starting concentration for both techniques would be in the range of 100 to 1000 µg/mL.
Q4: What are the potential impurities I should look for in this compound?
A4: Impurities can originate from the starting materials, side reactions, or degradation. Without a specific synthesis route, common impurities in unsaturated nitriles could include isomers, starting materials, residual solvents, and products of oxidation or polymerization. A thorough analysis by GC-MS is recommended to identify any specific impurities in your sample.
Troubleshooting Guides
This section provides solutions to common issues encountered during the chromatographic analysis of this compound.
Gas Chromatography (GC) Troubleshooting
Q1: My chromatogram shows significant peak tailing for the main this compound peak. What are the causes and solutions?
A1: Peak tailing for polar analytes like nitriles is a common issue in GC. It is often caused by unwanted interactions between the analyte and active sites within the GC system.[1]
Possible Causes:
-
Active Sites: Exposed silanol groups in the inlet liner, on glass wool, or at the head of the column can cause secondary retention of polar analytes.[1][2]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Improper Column Installation: If the column is not installed correctly in the inlet, it can lead to poor sample transfer and peak distortion.
-
Incompatible pH: If the sample is acidic or basic, it can interact strongly with the column's stationary phase.
Solutions:
-
Use Deactivated Liners: Employ liners that have been chemically treated (silylated) to block active silanol groups.[1]
-
Perform Inlet Maintenance: Regularly replace the inlet liner and septum. If necessary, trim 10-20 cm from the front of the column to remove contaminated sections.[1][3]
-
Check Column Installation: Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the injector, as per the manufacturer's instructions.[3]
-
Consider a More Inert Column: Use a GC column specifically designed for analyzing polar compounds, which has a highly inert stationary phase.
Q2: I am observing "ghost peaks" in my blank runs after injecting a this compound standard. What is the problem?
A2: Ghost peaks are peaks that appear in blank runs and are usually due to carryover from a previous injection or contamination in the system.
Possible Causes:
-
Sample Carryover: Residue from a concentrated sample may remain in the syringe or the inlet and elute in a subsequent run.
-
Septum Bleed: Small particles from the inlet septum can break off and release volatile compounds when heated.
-
Contaminated Carrier Gas: Impurities in the carrier gas or gas lines can concentrate on the column at low temperatures and elute as the oven temperature increases.
Solutions:
-
Thorough Syringe Cleaning: Implement a rigorous syringe cleaning protocol with multiple solvent rinses between injections.
-
Use High-Quality Septa: Use high-temperature, low-bleed septa and replace them regularly.
-
Check Gas Purity: Ensure high-purity carrier gas is used and consider installing gas purifiers to remove contaminants.
-
Bake Out the Column: Heat the column to its maximum allowed temperature for a period to "bake out" contaminants.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: The peak shape for this compound is broad or splitting in my HPLC analysis. What should I do?
A1: Poor peak shape in HPLC can be caused by a variety of chemical and physical factors.
Possible Causes:
-
Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
-
Column Overload: Injecting too much sample mass onto the column can lead to broad, fronting peaks.
-
Column Contamination/Void: Contaminants can build up at the head of the column, or a void can form, disrupting the flow path.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector and the detector can cause band broadening.[4]
Solutions:
-
Match Injection Solvent: Dissolve and inject the sample in the mobile phase or a weaker solvent whenever possible.
-
Reduce Sample Concentration: Dilute the sample and inject a smaller mass onto the column.[4]
-
Clean or Replace Column: Flush the column with a strong solvent. If a void is suspected, or if cleaning is ineffective, replace the column.
-
Minimize Tubing: Use tubing with a narrow internal diameter and keep the length as short as possible.[4]
Experimental Protocols
Disclaimer: The following protocols are provided as examples and starting points for method development. Optimization will be required for specific instrumentation and sample types.
Protocol 1: Purity by Gas Chromatography (GC-FID)
This method is suitable for the quantitative determination of this compound purity and the detection of volatile impurities.
| Parameter | Setting |
| Instrument | Gas Chromatograph with FID |
| Column | Fused silica capillary column with a mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, Constant Flow Mode (e.g., 1.2 mL/min) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 10 °C/min to 240 °C Hold: 5 min at 240 °C |
| Detector Temp | 280 °C |
| Sample Prep | Dissolve ~20 mg of this compound in 10 mL of Acetonitrile. |
Protocol 2: Impurity Profile by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for detecting less volatile or thermally sensitive impurities.
| Parameter | Setting |
| Instrument | HPLC with UV/PDA Detector |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B 2-15 min: 30% to 90% B 15-17 min: 90% B 17.1-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | 210 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve ~20 mg of this compound in 10 mL of a 50:50 mixture of Water and Acetonitrile. |
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Type | Potential Compounds | Typical Analytical Method |
| Isomers | 2-Methyl-2-butenenitrile (cis/trans) | GC-MS |
| Starting Materials | Isobutylene, Acrylonitrile | Headspace GC-MS |
| Side Products | Dimerization or polymerization products | HPLC, GC-MS |
| Residual Solvents | Toluene, Acetonitrile, etc. | Headspace GC-MS |
Table 2: Example Method Performance Data
This table shows typical validation parameters for a chromatographic impurity method.[5][6]
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.01 - 0.05% | The lowest concentration of an impurity that can be reliably detected. |
| Limit of Quantitation (LOQ) | 0.03 - 0.15% | The lowest concentration of an impurity that can be accurately quantified. |
| Linearity (r²) | > 0.995 | A measure of how well the detector response correlates with concentration. |
| Precision (%RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
Visualizations
Workflow for Impurity Analysis
Caption: General workflow for the analysis of impurities in this compound.
Troubleshooting Logic for GC Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in GC analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Methallyl Cyanide Transformations
Welcome to the technical support center for the catalytic transformation of methallyl cyanide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, troubleshoot common experimental issues, and offer detailed protocols for the efficient conversion of this compound to valuable downstream products such as 3-methylbutyronitrile and other isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic transformations of this compound?
This compound (3-methyl-3-butenenitrile) is a versatile substrate that can undergo several important catalytic transformations, primarily:
-
Hydrogenation: The saturation of the carbon-carbon double bond to produce 3-methylbutyronitrile. This is a key transformation for the synthesis of various fine chemicals and pharmaceutical intermediates.
-
Isomerization: The migration of the double bond to form other isomers, such as 2-methyl-2-butenenitrile or 2-methyl-3-butenenitrile. This can be a desired reaction or a competing side reaction during hydrogenation.[1]
Q2: Which catalysts are most effective for the hydrogenation of this compound to 3-methylbutyronitrile?
Raney® Nickel is a widely used and effective catalyst for the hydrogenation of nitriles, including unsaturated nitriles like this compound.[2][3][4] Other supported metal catalysts, such as palladium on carbon (Pd/C) and cobalt-based catalysts, have also shown high activity and selectivity for nitrile hydrogenation.[5][6][7] The choice of catalyst can be influenced by the desired selectivity and reaction conditions.
Q3: What are the common side reactions to consider during the hydrogenation of this compound?
During the hydrogenation of α,β-unsaturated nitriles like this compound, several side reactions can occur, impacting the yield and purity of the desired 3-methylbutyronitrile. These include:
-
Over-reduction: Reduction of the nitrile group to a primary amine.
-
Isomerization: Migration of the double bond before or during hydrogenation, leading to a mixture of saturated nitrile isomers.
-
Dimerization and Polymerization: Particularly under harsh reaction conditions.[8]
-
Decyanation: Cleavage of the C-CN bond.[8]
Q4: How can I improve the selectivity towards the formation of 3-methylbutyronitrile?
Controlling selectivity is a critical aspect of this compound hydrogenation. Key strategies include:
-
Catalyst Selection: The choice of catalyst and its support can significantly influence selectivity. For instance, the crystal phase of cobalt nanoparticles has been shown to affect the selectivity in nitrile hydrogenation.[7][9]
-
Reaction Conditions: Optimizing temperature, pressure, and solvent can favor the desired reaction pathway. Milder conditions generally reduce the likelihood of over-reduction and side reactions.
-
Additives: The presence of additives like sodium hydroxide can inhibit catalyst deactivation and influence selectivity when using Raney® Nickel.[2][3]
Q5: What causes catalyst deactivation in nitrile hydrogenation, and how can it be prevented?
Catalyst deactivation is a common issue in nitrile hydrogenation. The primary causes include:
-
Catalyst Poisoning: Impurities in the substrate or solvent, such as sulfur or nitrogen-containing compounds, can poison the catalyst's active sites.[10][11] The product amine itself can also act as a poison.[11][12]
-
Surface Fouling: Formation of oligomeric or polymeric byproducts on the catalyst surface can block active sites.[2][3]
-
Leaching of Active Metals: This can occur under certain reaction conditions.
To prevent deactivation, it is crucial to use high-purity substrates and solvents, optimize reaction conditions to minimize byproduct formation, and consider catalyst regeneration procedures where applicable.
Troubleshooting Guides
Issue 1: Low Conversion of this compound
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst has been properly activated and stored. For Raney® Nickel, confirm it has been kept under a solvent to prevent oxidation.[4] Test the catalyst with a known standard reaction to verify its activity. |
| Catalyst Poisoning | Purify the this compound substrate and solvent to remove potential poisons like sulfur compounds. Consider using a guard bed to remove impurities before the reactant stream reaches the catalyst bed in a continuous process.[13] |
| Insufficient Hydrogen Pressure or Poor Mass Transfer | Increase the hydrogen pressure within safe limits for the reactor. Ensure vigorous stirring or agitation to improve gas-liquid mass transfer.[14] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for the formation of byproducts. |
Issue 2: Poor Selectivity to 3-Methylbutyronitrile
| Possible Cause | Troubleshooting Step |
| Over-reduction to Amine | Reduce the reaction temperature and/or hydrogen pressure. Consider a catalyst with lower hydrogenation activity for the nitrile group. The structure of atomically dispersed Pd catalysts has been shown to govern selectivity between primary and secondary amines.[5][6] |
| Formation of Isomers | Employ a catalyst that favors the hydrogenation of the double bond over isomerization. Lewis acidic conditions can promote isomerization, so using a neutral or basic reaction medium might be beneficial if isomerization is undesired.[15][16][17] |
| Byproduct Formation (Dimers, Polymers) | Use milder reaction conditions (lower temperature and pressure). Ensure proper heat dissipation to avoid localized hot spots in the reactor. |
Issue 3: Catalyst Deactivation During Reaction
| Possible Cause | Troubleshooting Step |
| Product Inhibition/Poisoning | The formation of amines can lead to catalyst deactivation.[12] Consider a continuous process where the product is constantly removed from the reaction zone. For batch reactions, investigate catalyst regeneration protocols. |
| Surface Fouling by Oligomers | Analysis of the spent catalyst can confirm the presence of surface deposits.[2][3] Modifying the reaction conditions (e.g., solvent, temperature) may reduce the formation of these byproducts. |
| Pyrophoric Nature of Spent Catalyst | Spent Raney® Nickel can be pyrophoric.[18] It should be handled with care under an inert atmosphere or kept wet with a solvent. Deactivation procedures, for instance, with a sodium nitrate solution, can be employed for safe disposal.[18] |
Quantitative Data Presentation
While specific comparative data for this compound is limited in the public domain, the following table provides a general comparison of catalyst performance for the hydrogenation of unsaturated nitriles, which can serve as a starting point for catalyst selection.
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | Reaction Conditions | Reference |
| Raney® Ni | Adiponitrile | Hexamethylenediamine | >95 | High | <100°C, 3.5 MPa | [2][3] |
| Raney® Co | Adiponitrile | Hexamethylenediamine | >95 | High | <100°C, 3.5 MPa | [2][3] |
| Pd₁/ND@G | Benzonitrile | Secondary Amine | High | >98 | 333 K | [5][6] |
| Pdₙ/ND@G | Benzonitrile | Primary Amine | High | >98 | 313 K | [5][6] |
| hcp Co NPs | Benzonitrile | Primary Amine | >99 | 98 | 70°C, 0.5 MPa H₂ | [9] |
| fcc Co NPs | Benzonitrile | Primary Amine | 89 | 91 | 70°C, 0.5 MPa H₂ | [9] |
Note: The data presented is for analogous nitrile hydrogenation reactions and should be used as a guideline. Optimization for this compound is recommended.
Experimental Protocols
Protocol 1: Hydrogenation of this compound using Raney® Nickel
This protocol is adapted from general procedures for nitrile hydrogenation using Raney® Nickel.[4][19][20]
Materials:
-
This compound (high purity)
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol (anhydrous)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, carefully transfer the required amount of Raney® Nickel slurry to the autoclave. The catalyst is pyrophoric when dry and must be handled with care.[4][18]
-
Reaction Setup: Add ethanol to the autoclave, followed by the this compound. The typical catalyst loading is 5-10 wt% relative to the substrate.
-
Purging: Seal the autoclave and purge the system with nitrogen or argon gas several times to remove any air.
-
Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-100°C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake.
-
Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Under an inert atmosphere, filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst should be kept wet with solvent at all times.
-
Product Isolation: The filtrate containing the product, 3-methylbutyronitrile, can be purified by distillation.
Safety Note: Hydrogenation reactions should be carried out in a well-ventilated fume hood behind a safety shield. The pyrophoric nature of Raney® Nickel requires careful handling.
Protocol 2: Isomerization of this compound using a Lewis Acid Catalyst
This protocol is a general representation based on the principles of Lewis acid-catalyzed isomerization of allylic compounds.[15][16][21]
Materials:
-
This compound
-
Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Schlenk flask and standard Schlenk line equipment
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the Lewis acid catalyst (e.g., 5-10 mol%).
-
Solvent and Substrate Addition: Add the anhydrous solvent, followed by the this compound via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50°C). Monitor the reaction progress by taking aliquots and analyzing them by GC or NMR.
-
Quenching: Once the desired level of isomerization is achieved, quench the reaction by carefully adding a suitable quenching agent (e.g., water, saturated sodium bicarbonate solution).
-
Work-up: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purification: The resulting mixture of isomers can be purified by fractional distillation or chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Practical electrochemical hydrogenation of nitriles at the nickel foam cathode - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03446E [pubs.rsc.org]
- 13. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 16. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 17. Proton-accelerated Lewis acid catalysis for stereo- and regioselective isomerization of epoxides to allylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. US2810666A - Deactivation of catalysts - Google Patents [patents.google.com]
- 19. youtube.com [youtube.com]
- 20. rsc.org [rsc.org]
- 21. KR101323189B1 - A process for preparing allyl cyanide of high purity by using Lewis acid catalyst - Google Patents [patents.google.com]
Validation & Comparative
Validating the Structure of Methallyl Cyanide Derivatives: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel molecules is a cornerstone of chemical research and development. This guide provides a comparative overview of spectroscopic techniques for the structural validation of methallyl cyanide and its derivatives, supported by experimental data and detailed protocols. We present a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and offer a comparative analysis with related compounds to highlight the strengths of each method.
Spectroscopic Data Analysis: this compound vs. Methallyl Alcohol
To illustrate the power of a combined spectroscopic approach, we present a comparative analysis of this compound and a closely related derivative, methallyl alcohol. The substitution of the cyanide group with a hydroxyl group induces significant and predictable changes in the spectral data, allowing for a clear structural differentiation.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -CH₃ | ~1.8 | s |
| =CH₂ | ~4.9 | s | |
| -CH₂- | ~3.1 | s | |
| Methallyl Alcohol [1] | -CH₃ | 1.72 | s |
| =CH₂ | 4.85, 4.95 | s, s | |
| -CH₂- | 4.02 | s | |
| -OH | 1.43 | t |
Note: ¹H NMR data for this compound is based on typical chemical shifts for similar structural motifs, as a publicly available experimental spectrum was not located.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | -CH₃ | 22.2 |
| =C< | 136.5 | |
| =CH₂ | 116.3 | |
| -CH₂- | 25.0 | |
| -CN | 117.5 | |
| Methallyl Alcohol [2] | -CH₃ | 21.8 |
| =C< | 144.1 | |
| =CH₂ | 112.1 | |
| -CH₂- | 67.5 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| This compound [3][4] | C≡N stretch | ~2250 |
| C=C stretch | ~1650 | |
| =C-H stretch | ~3080 | |
| C-H stretch (sp³) | ~2950 | |
| Methallyl Alcohol [2][5] | O-H stretch (broad) | ~3350 |
| C=C stretch | ~1660 | |
| =C-H stretch | ~3080 | |
| C-H stretch (sp³) | ~2920 | |
| C-O stretch | ~1020 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragmentation Ions [m/z] |
| This compound [3][6] | 81 | 80, 66, 54, 41 |
| Methallyl Alcohol [2][7] | 72 | 71, 57, 43, 41, 31 |
Experimental Protocols
The following are representative experimental protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved. For quantitative analysis, a known amount of an internal standard can be added.
-
Instrument Setup: The NMR spectrometer is typically operated at a magnetic field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition for ¹H NMR:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
Data Acquisition for ¹³C NMR:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample-containing salt plates in the sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The C≡N stretching vibration in nitriles typically appears in the 2200-2300 cm⁻¹ region.[8][9][10][11]
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (typically in the low ppm range) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrument Setup:
-
Gas Chromatograph: Use a capillary column appropriate for the analysis of volatile organic compounds (e.g., a non-polar DB-5ms or similar). Set the oven temperature program to ensure good separation of the analyte from any impurities and the solvent. A typical program might start at 50°C and ramp up to 250°C.
-
Mass Spectrometer: Operate the mass spectrometer in electron ionization (EI) mode, typically at 70 eV. Set the mass analyzer to scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 30-200).
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet. The data system will record the total ion chromatogram (TIC) and the mass spectrum of the eluting components.
-
Data Analysis: Identify the peak corresponding to the analyte in the TIC. Analyze the corresponding mass spectrum for the molecular ion peak and characteristic fragmentation patterns to confirm the structure.
Alternative and Complementary Validation Methods
While the combination of NMR, IR, and MS is a powerful tool for structural elucidation, other techniques can provide complementary or, in some cases, definitive structural information.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including stereochemistry. This method, however, is contingent on the ability to grow suitable single crystals.
-
Elemental Analysis: This technique determines the elemental composition of a compound, providing the empirical formula. When combined with an accurate mass determination from high-resolution mass spectrometry (HRMS), the molecular formula can be definitively established.
-
Computational Chemistry: Quantum mechanical calculations can predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) for a proposed structure. Comparing these predicted spectra to the experimental data can provide strong evidence for the correctness of the structural assignment.
Logical Workflow for Structural Validation
The process of validating the structure of a new this compound derivative typically follows a logical progression, as illustrated in the workflow diagram below.
Caption: A logical workflow for the structural validation of novel compounds.
Signaling Pathway of Spectroscopic Data to Structure
The following diagram illustrates how different pieces of spectroscopic information act as signals that converge to determine the final molecular structure.
Caption: How spectroscopic data "signals" contribute to structural elucidation.
References
- 1. Methallyl alcohol (513-42-8) 1H NMR spectrum [chemicalbook.com]
- 2. Methallyl alcohol | C4H8O | CID 10557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. Methallyl alcohol (513-42-8) IR Spectrum [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. Methallyl alcohol (513-42-8) MS spectrum [chemicalbook.com]
- 8. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. scribd.com [scribd.com]
- 11. IR spectrum: Nitriles [quimicaorganica.org]
A Comparative Guide to the Efficiency of Cyanide Sources in Synthesis
For researchers and professionals in drug development and chemical synthesis, the introduction of a cyano group is a pivotal step in constructing complex molecules. The choice of a cyanide source is critical, influencing not only the reaction's efficiency and yield but also its safety and scalability. This guide provides an objective comparison of common cyanide sources, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate reagent for a given transformation.
Overview of Common Cyanide Sources
The most frequently employed cyanide reagents in organic synthesis include inorganic salts like sodium cyanide (NaCN) and potassium cyanide (KCN), as well as organosilicon compounds like trimethylsilyl cyanide (TMSCN). Safer, alternative sources such as acetone cyanohydrin and zinc cyanide (Zn(CN)₂) are also gaining prominence, particularly in contexts where minimizing exposure to highly toxic hydrogen cyanide (HCN) is a priority.
Quantitative Performance Comparison
The efficiency of a cyanide source is highly dependent on the substrate, reaction type, and conditions. The following tables summarize performance data from various studies for common synthetic applications.
Table 1: Cyanation of Alkyl Halides (Sₙ2 Substitution)
The Sₙ2 reaction between an alkyl halide and a cyanide salt is a fundamental method for nitrile synthesis.[1] Primary and secondary alkyl halides are suitable substrates for this reaction.[1]
| Cyanide Source | Substrate Example | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference/Notes |
| NaCN | 1-Bromooctane | DMSO | 120 | 2 | >95 | Classic Finkelstein conditions; high yield for primary halides. |
| KCN | 1-Bromooctane | Ethanol/Water | Reflux | 6 | ~90 | Often interchangeable with NaCN, but solubility can affect rates.[2] |
| Zn(CN)₂ | 1-Chloro-4-iodobutane | DMF | 80 | 12 | 85 | Used in Ni-catalyzed reactions for less activated halides.[3] |
Note: Tertiary alkyl halides are not suitable for Sₙ2 reactions with cyanide due to steric hindrance and will likely undergo elimination.[4]
Table 2: Cyanohydrin Formation from Carbonyls
The addition of cyanide to aldehydes and ketones yields cyanohydrins, which are valuable intermediates for synthesizing α-hydroxy acids and β-amino alcohols.[4][5]
| Cyanide Source | Substrate Example | Catalyst/Conditions | Temperature (°C) | Yield (%) | Reference/Notes |
| NaCN/KCN | Benzaldehyde | pH 9-10 (aq. buffer) | 0-25 | >90 | Classic, efficient method. Requires careful pH control to prevent HCN release. |
| TMSCN | 2-Adamantanone | (Et₄N)₂[VO₂(CN)₃] (0.2 mol%) | 25 | 98 | Mild, high-yield method forming a silyl-protected cyanohydrin.[6] |
| Acetone Cyanohydrin | Acetyltrimethylsilane | (R)-Oxynitrilase | 30 | 99 | Enzymatic method for asymmetric synthesis, offering high enantioselectivity.[7] |
Table 3: Catalytic Cyanation Reactions
Modern methods often employ transition metal catalysts to achieve cyanation of more challenging substrates like aryl halides and heterocycles.
| Cyanide Source | Substrate Example | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference/Notes |
| NaCN | 2-Iodobenzothiazole | CuCN / Phenanthroline | 1,4-Dioxane | 110 | >80 | NaCN showed the highest reactivity among salts tested due to its solubility.[8] |
| Zn(CN)₂ | 2-Chloronorbornane | NiBr₂·diglyme / Ligand | NMP | 100 | 91 | Effective for unactivated secondary alkyl chlorides.[3] |
| Acetone Cyanohydrin / TMSCN | α-Phenyl Diazoacetate | Cu(CH₃CN)₄PF₆ | DCM | RT | 92 | TMSCN acts as a co-catalyst to generate free cyanide in situ.[9] |
Experimental Protocols
Adherence to strict safety protocols is paramount when working with any cyanide source. All manipulations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat, must be worn.[10][11][12]
Protocol 1: General Procedure for Sₙ2 Cyanation of a Primary Alkyl Halide with NaCN
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: To the flask, add the primary alkyl halide (1.0 eq) and dimethyl sulfoxide (DMSO) as the solvent.
-
Addition: Add sodium cyanide (NaCN) (1.2 eq) to the solution. Caution: NaCN is highly toxic. Avoid inhalation of dust and skin contact.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir until the reaction is complete, as monitored by TLC or GC.
-
Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate). Caution: The aqueous layer will contain cyanide. Quench with a basic bleach solution (pH > 10) before disposal.[13]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for TMSCN Addition to a Ketone
-
Setup: In a fume hood, oven-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: To a flask under an inert atmosphere, add the ketone (1.0 eq), a suitable catalyst (if required), and an anhydrous solvent (e.g., acetonitrile).
-
Addition: Add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise via syringe. Caution: TMSCN is highly toxic and moisture-sensitive, releasing HCN gas upon contact with water.[6]
-
Reaction: Stir the reaction at room temperature until completion.
-
Work-up: Carefully remove the solvent under reduced pressure. The resulting trimethylsilyl-protected cyanohydrin can often be used in the next step without further purification. If purification is needed, it can be done via distillation or chromatography on silica gel.
Visualizing Workflows and Mechanisms
Reaction Mechanism: Sₙ2 Cyanation
Caption: Mechanism of Sₙ2 reaction between an alkyl halide (R-X) and a cyanide anion.
Workflow for Comparing Cyanide Source Efficiency
Caption: Experimental workflow for the comparative analysis of different cyanide sources.
Decision Guide for Cyanide Source Selection
Caption: Decision tree for selecting an appropriate cyanide source based on the substrate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organic chemistry - Can NaCN or HCN be used as sources of cyanide ion in substitutions? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 4. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates [organic-chemistry.org]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 13. jst.chem.yale.edu [jst.chem.yale.edu]
Comparative Analysis of Methallyl Cyanide: A Cross-Reference with NIST WebBook Data
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Methallyl cyanide's physicochemical properties and potential biological interactions, supported by experimental data and established methodologies.
This guide provides a comprehensive cross-referencing of experimental data for this compound (3-Methyl-3-butenenitrile) with the information available in the National Institute of Standards and Technology (NIST) WebBook. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting a consolidated view of its physical characteristics, outlining detailed experimental protocols for property determination, and exploring potential biological signaling pathways based on its chemical nature.
Physicochemical Data Comparison
While the NIST WebBook is a foundational resource for chemical data, providing key identifiers such as the formula (C5H7N), molecular weight (81.1158 g/mol ), IUPAC name (3-Methyl-3-butenenitrile), and CAS number (4786-19-0), it does not always contain a complete set of experimentally determined physical properties.[1] To provide a more comprehensive dataset, this guide incorporates experimental data from various sources for this compound and structurally similar compounds.
| Property | This compound (3-Methyl-3-butenenitrile) | 2-Methyl-3-butenenitrile (Isomer) | Methacrylonitrile (Structural Analog) | Data Source |
| Boiling Point | Not available | 125 °C | 90-92 °C | [2],[3] |
| Melting Point | Not available | Not available | -35.8 °C | [3] |
| Density | Not available | 0.813 g/mL at 21.7 °C | 0.8 g/mL | [2],[3] |
Experimental Protocols for Physicochemical Property Determination
Accurate determination of physicochemical properties is crucial for the application and study of any chemical compound. The following are detailed methodologies for key experiments.
Boiling Point Determination (Micro-Reflux Method)
This method is suitable for small sample volumes.
Procedure:
-
Add approximately 0.5 mL of the liquid sample to a small test tube containing a stir bar.
-
Clamp the test tube and place it in a heating block.
-
Insert a thermometer into the test tube, ensuring the bulb is positioned about 1 cm above the liquid surface.
-
Begin gentle stirring and heating.
-
Observe the formation of a refluxing ring of condensate on the inner wall of the test tube.
-
The stable temperature at which this ring is maintained is recorded as the boiling point.
Workflow for Boiling Point Determination
References
A Comparative Guide to Cyanation Reagents: Alternatives to Methallyl Cyanide
For researchers, scientists, and professionals in drug development, the selection of a cyanating agent is a critical decision that balances reactivity, safety, and substrate scope. Methallyl cyanide, while effective in certain applications, is a volatile and toxic lachrymator, prompting the search for safer and more versatile alternatives. This guide provides an objective comparison of prominent alternative reagents for cyanation, supported by experimental data and detailed protocols.
Performance Comparison of Cyanation Reagents
The following table summarizes the performance of various cyanating agents in the context of aryl halide cyanation, a common transformation in medicinal chemistry and materials science. The data has been compiled from various sources to provide a comparative overview.
| Reagent/Method | Cyanide Source | Typical Substrate | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | This compound | Aryl Halides | Not specified | Not specified | Not specified | Substrate dependent | General Knowledge |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Aryl Chlorides | Pd(OAc)₂ / CM-phos, Na₂CO₃, MeCN/H₂O | 70 | 18 | up to 96 | [1][2] |
| Aryl Bromides | Pd@ZnO NPs, DMF | 130 | 12-17 | Good to excellent | [3][4] | ||
| Aryl Bromides | Pd(OAc)₂, ligand-free, DMA | 120 | 5 | ~10 (improves with ligands) | [5] | ||
| Acetone Cyanohydrin | Acetone Cyanohydrin | Aryl Halides | Pd catalyst, various conditions | Not specified | Not specified | Moderate to good | [3] |
| Trimethylsilyl Cyanide (TMSCN) | TMSCN | Aryl Halides | Pd catalyst, various conditions | Not specified | Not specified | Good to excellent | [6][7][8] |
| Secondary Amines | NaClO (bleach) | Not specified | Not specified | High | [9][10] | ||
| N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | NCTS | Aryl Grignard Reagents | Transition metal-free | Not specified | Not specified | High | [11][12] |
| Arylboronic Acids | Rhodium catalyst | Not specified | Not specified | High | [11] | ||
| Alcohols (Deoxycyanamidation) | NaH or NaOt-Am, THF | 25-50 | Not specified | Excellent | [13][14][15] | ||
| Cyanogen Bromide (BrCN) | BrCN | Electron-rich Aromatics | AlCl₃, solvent-free | Not specified | Not specified | Good | [16] |
Experimental Protocols
Palladium-Catalyzed Cyanation of Aryl Chlorides with Potassium Ferrocyanide
Source: Organic Letters, 2011, 13, 648-651.[2]
Procedure: A mixture of the aryl chloride (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), Pd(OAc)₂ (0.02 mmol), CM-phos (a specific phosphine ligand, 0.04 mmol), and Na₂CO₃ (as base) is prepared. The reaction is carried out in a solvent mixture of MeCN (acetonitrile) and water (2 mL total volume) at 70 °C for 18 hours. The product is then isolated and purified using standard techniques. This method is noted for being one of the mildest temperature conditions for this type of reaction.[1][2]
Electrophilic Cyanation of Secondary Amines using TMSCN and Bleach
Source: As described in studies on in situ generation of electrophilic cyanating agents.[9][10]
Procedure: To a solution of the secondary amine (1.0 mmol) in acetonitrile, trimethylsilyl cyanide (TMSCN) is added. Subsequently, household bleach (NaClO solution) is added dropwise while monitoring the reaction. The bleach oxidizes TMSCN to an electrophilic cyanating species in situ, which then reacts with the amine to form the corresponding cyanamide. This method avoids the handling of highly toxic cyanogen halides.[9][10]
Deoxycyanamidation of Alcohols with NCTS
Source: Organic Letters, 2017, 19, 3835-3838.[14][15]
Procedure: To a solution of the alcohol (1.0 mmol) in tetrahydrofuran (THF), a base such as sodium hydride (NaH) or sodium tert-amoxide (NaOt-Am) (2.0 equiv) is added. N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 equiv) is then added, and the reaction mixture is stirred at a temperature ranging from 25 °C to 50 °C. The reaction progresses through an initial O-sulfonylation of the alcohol followed by an intramolecular displacement by the cyanamide anion.[13][14][15]
Visualizing Reaction Pathways
To better understand the processes involved in these alternative cyanation methods, the following diagrams illustrate a key reaction mechanism and a general experimental workflow.
Caption: Palladium-catalyzed cyanation cycle with K₄[Fe(CN)₆].
The diagram above illustrates the generally accepted mechanism for the palladium-catalyzed cyanation of aryl halides using potassium ferrocyanide. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide from ferrocyanide, and finally, reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.[3]
Caption: General workflow for electrophilic cyanation.
This flowchart outlines a typical experimental workflow for an electrophilic cyanation reaction. The process begins with the preparation of a suitable nucleophile, followed by the selection of an appropriate electrophilic cyanating agent. The core of the experiment is the reaction itself, which is then followed by standard workup and purification procedures to isolate the final nitrile product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 5. thieme-connect.de [thieme-connect.de]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of aromatic nitriles using nonmetallic cyano-group sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]
- 11. Non-toxic cyanide sources and cyanating agents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02140F [pubs.rsc.org]
- 12. New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00390G [pubs.rsc.org]
- 13. Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
The Strategic Advantage of Methallyl Cyanide: A Comparative Guide to Nitrile Efficacy in Synthesis
For researchers and drug development professionals, the choice of a nitrile building block is a critical decision that can significantly impact reaction efficiency, yield, and the stereochemical outcome of a synthetic pathway. This guide provides an objective comparison of methallyl cyanide, a branched unsaturated nitrile, against other common nitriles, supported by experimental data, to inform strategic synthetic planning.
This compound (3-methyl-3-butenenitrile) offers a unique combination of a nucleophilic cyano group and a reactive allyl moiety, making it a valuable precursor for introducing complex quaternary centers and functionalized side-chains in organic synthesis. Its efficacy, however, is intrinsically linked to its structure. Compared to linear or saturated counterparts, the branched nature of this compound introduces distinct steric and electronic properties that govern its reactivity. This guide will delve into these differences, presenting quantitative data from relevant synthetic transformations and detailed experimental protocols.
Comparative Data on Nitrile Performance
The primary differentiator in the reactivity of nitriles is steric hindrance around the cyano group and the alpha-carbon.[1] This steric bulk directly influences the accessibility of the electrophilic carbon of the nitrile and the approach of nucleophiles or reagents. In reactions where the nitrile acts as a nucleophile (e.g., in SN2 type reactions), increased substitution on the alpha-carbon, as seen in this compound, generally leads to slower reaction rates compared to less hindered nitriles like allyl cyanide.
A relevant and well-documented area for comparing the formation of branched versus linear nitriles is the nickel-catalyzed hydrocyanation of alkynes. While this reaction synthesizes vinyl nitriles rather than using them as reactants, the outcomes provide a clear, quantitative illustration of the factors controlling the formation of branched structures akin to this compound versus their linear isomers. The choice of ligand in these reactions can selectively favor either the branched (Markovnikov) or the linear (anti-Markovnikov) product, demonstrating that reaction conditions can be tailored to overcome inherent structural preferences.
Below is a table summarizing representative data from a nickel-catalyzed hydrocyanation of terminal alkynes, which serves as an excellent model for understanding the selective synthesis of branched versus linear nitrile structures.
| Substrate | Product Type | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (Branched:Linear) |
| Phenylacetylene | Branched (Markovnikov) | 5 mol % Ni(acac)₂, 5 mol % Ligand L1 | HFIP | 30 | 24 | 93 | >99:1 |
| Phenylacetylene | Linear (anti-Markovnikov) | 5 mol % Ni(acac)₂, 5 mol % Ligand L2 | 1,4-Dioxane | 50 | 36 | 92 | 1:>99 |
| 1-Octyne | Branched (Markovnikov) | 5 mol % Ni(acac)₂, 5 mol % Ligand L1 | HFIP | 30 | 24 | 85 | >99:1 |
| 1-Octyne | Linear (anti-Markovnikov) | 5 mol % Ni(acac)₂, 5 mol % Ligand L2 | 1,4-Dioxane | 50 | 36 | 88 | 1:>99 |
| Estrone-derived alkyne | Branched (Markovnikov) | 5 mol % Ni(acac)₂, 5 mol % Ligand L1 | HFIP | 30 | 24 | 98 | >99:1 |
| Estrone-derived alkyne | Linear (anti-Markovnikov) | 5 mol % Ni(acac)₂, 5 mol % Ligand L2 | 1,4-Dioxane | 50 | 36 | 81 | 1:>99 |
Data adapted from a study on ligand-controlled Ni-catalyzed regiodivergent hydrocyanation of unactivated alkynes.[1] "L1" and "L2" represent different phosphine ligands that control the regioselectivity.
Key Insights from Comparative Data:
-
High Selectivity is Achievable: The data clearly demonstrates that with the appropriate choice of catalyst and ligands, it is possible to synthesize branched nitriles with very high selectivity and yield, overcoming the potential for the formation of the linear isomer.[1]
-
Steric Factors Can Be Controlled: The successful synthesis of highly substituted branched nitriles from complex molecules like estrone highlights that steric hindrance from the substrate can be managed with a well-designed catalytic system.[1]
-
General Applicability: The methodology is effective for both aryl and alkyl substituted alkynes, indicating the broad potential for creating diverse branched nitrile structures.[1]
Experimental Protocols
To provide a practical context for the data presented, the following are detailed experimental protocols for the nickel-catalyzed hydrocyanation of an alkyne, which can be adapted for the synthesis of various branched vinyl nitriles.
General Procedure for Branched-Selective (Markovnikov) Hydrocyanation:
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add Ni(acac)₂ (5 mol %), the phosphine ligand L1 (5 mol %), and Zn(CN)₂ (1.5 equivalents).
-
Solvent and Reagents: Add hexafluoroisopropanol (HFIP) as the solvent, followed by the alkyne substrate (1.0 equivalent).
-
Reaction Initiation: Add water (2.0 equivalents) to the mixture.
-
Reaction Conditions: Seal the tube and stir the reaction mixture at 30 °C for 24 hours.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired branched vinyl nitrile.[1]
General Procedure for Linear-Selective (anti-Markovnikov) Hydrocyanation:
-
Preparation: In a glovebox, add Ni(acac)₂ (5 mol %) and the phosphine ligand L2 (5 mol %) to a vial.
-
Solvent and Reagents: Add 1,4-dioxane as the solvent, followed by the alkyne substrate (1.0 equivalent) and isopropanol (3.0 equivalents).
-
Cyanide Source: Add Zn(CN)₂ (3.0 equivalents) to the mixture.
-
Reaction Conditions: Seal the vial and stir the reaction mixture at 50 °C for 36 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to yield the target linear vinyl nitrile.[1]
Visualizing Reaction Principles and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key principles and workflows.
Caption: Steric Hindrance in Nucleophilic Attack on Nitriles.
Caption: General Workflow for Ni-Catalyzed Hydrocyanation.
Conclusion
While direct comparative studies on the reactivity of this compound as a nucleophile are not abundant in the literature, its efficacy can be reliably inferred from established chemical principles and analogous reactions. The steric hindrance imparted by its branched structure suggests a lower reactivity in SN2-type reactions compared to linear nitriles like allyl cyanide. However, as demonstrated by the highly efficient and selective synthesis of branched vinyl nitriles via hydrocyanation, modern catalytic methods provide powerful tools to control the formation and reaction of such sterically demanding structures. For synthetic chemists, this means that while this compound may present higher activation barriers in some transformations, its use is far from precluded. The strategic selection of catalysts, ligands, and reaction conditions can unlock its potential for constructing complex molecular architectures, making it a valuable and efficacious reagent in the synthetic chemist's toolkit.
References
Mechanistic Duel: SN1 vs. SN2 Pathways for Methallyl Cyanide Synthesis
A Comparative Guide for Researchers in Organic Synthesis and Drug Development
The nucleophilic substitution reaction of methallyl halides with cyanide is a fundamental transformation in organic synthesis, providing access to valuable nitrile-containing building blocks. The regioselectivity and stereochemistry of this reaction are critically dependent on the reaction mechanism, which can proceed through either a unimolecular (SN1) or bimolecular (SN2) pathway. This guide provides a detailed comparison of these two mechanistic routes for the synthesis of methallyl cyanide, supported by experimental data and protocols to aid researchers in selecting and optimizing reaction conditions.
At a Glance: SN1 vs. SN2 for Methallyl Systems
| Feature | SN1 Pathway | SN2 Pathway |
| Rate Law | Rate = k[Methallyl Halide] | Rate = k[Methallyl Halide][CN⁻] |
| Intermediate | Resonance-stabilized methallyl carbocation | Pentacoordinate transition state |
| Solvent | Polar Protic (e.g., H₂O, EtOH) | Polar Aprotic (e.g., DMF, DMSO) |
| Nucleophile | Weak nucleophile concentration is sufficient | High concentration of a strong nucleophile |
| Stereochemistry | Racemization | Inversion of configuration |
| Product Mixture | Potential for rearranged and solvolysis products | Primarily direct substitution product |
| Ambident Reactivity | Increased potential for isocyanide formation | Favors cyanide (nitrile) formation |
The SN1 Pathway: A Stepwise Journey via a Carbocation
The SN1 reaction of a methallyl substrate, such as methallyl chloride, proceeds through a two-step mechanism. The initial and rate-determining step is the ionization of the substrate to form a resonance-stabilized methallyl carbocation. This intermediate can then be attacked by a nucleophile, in this case, the cyanide ion.
The use of polar protic solvents, such as aqueous ethanol, is crucial for facilitating the SN1 pathway. These solvents can solvate both the departing halide ion and the carbocation intermediate, thereby lowering the activation energy for the ionization step.
A key characteristic of the SN1 mechanism is the potential for the nucleophile to attack the carbocation from either face, leading to a racemic mixture if the starting material is chiral. Furthermore, the ambident nature of the cyanide ion (with nucleophilic character on both carbon and nitrogen) can lead to the formation of both this compound and methallyl isocyanide. Under SN1 conditions, where a "free" carbocation is present, the more electronegative nitrogen atom of the cyanide can compete more effectively for the electrophilic carbon, potentially increasing the yield of the isocyanide byproduct.
Experimental Protocol: SN1 Solvolysis of Methallyl Chloride
A common method to study the SN1 pathway is through solvolysis, where the solvent acts as the nucleophile. The rate of this reaction can be monitored by the production of acid.
Materials:
-
Methallyl chloride
-
Ethanol (absolute)
-
Deionized water
-
Sodium hydroxide solution (standardized, e.g., 0.02 M)
-
Phenolphthalein indicator
Procedure:
-
Prepare a stock solution of methallyl chloride in a suitable solvent (e.g., acetone) to ensure miscibility.
-
Prepare the desired aqueous ethanol solvent mixture (e.g., 80% ethanol/20% water v/v).
-
In a reaction flask thermostated at a specific temperature (e.g., 25 °C), add a known volume of the aqueous ethanol solvent and a few drops of phenolphthalein indicator.
-
Initiate the reaction by adding a small, known volume of the methallyl chloride stock solution to the reaction flask and start a timer.
-
Periodically, titrate the liberated HCl with the standardized sodium hydroxide solution to the phenolphthalein endpoint.
-
Record the volume of NaOH solution added and the corresponding time.
-
The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t.
The SN2 Pathway: A Concerted Attack
In contrast to the stepwise SN1 mechanism, the SN2 reaction is a concerted process. The cyanide nucleophile attacks the carbon atom bearing the leaving group (halide) from the backside, leading to a pentacoordinate transition state. As the new carbon-cyanide bond forms, the carbon-halide bond breaks simultaneously.
This mechanism is favored by the use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents can solvate the cation (e.g., K⁺ from KCN) but do not strongly solvate the anion (CN⁻), leaving the nucleophile "bare" and more reactive. A high concentration of the cyanide nucleophile is also essential to promote the bimolecular reaction.
A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. For the reaction of methallyl chloride with potassium cyanide, the cyanide ion, being a soft nucleophile, preferentially attacks through its carbon atom, leading predominantly to the formation of this compound (the nitrile). The formation of the isocyanide is generally a minor side product under these conditions.
Experimental Protocol: SN2 Reaction of Methallyl Chloride with KCN
Materials:
-
Methallyl chloride
-
Potassium cyanide (KCN)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium cyanide in anhydrous DMF.
-
Add methallyl chloride to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., gas chromatography or thin-layer chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract the product with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by distillation. The product distribution (this compound vs. methallyl isocyanide) can be determined by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Visualizing the Pathways
To further illustrate the mechanistic differences, the following diagrams depict the SN1 and SN2 reaction pathways for the formation of this compound from methallyl chloride.
Figure 1. The SN1 pathway for the reaction of methallyl chloride with cyanide.
Figure 2. The SN2 pathway for the reaction of methallyl chloride with cyanide.
Conclusion
The choice between promoting an SN1 or SN2 pathway for the synthesis of this compound has significant consequences for the reaction outcome. For applications where stereochemical control is paramount, the SN2 pathway, with its characteristic inversion of configuration, is the preferred route. This can be achieved by using a high concentration of potassium cyanide in a polar aprotic solvent like DMF. Conversely, if a racemic product is acceptable or if milder conditions are desired, the SN1 pathway, facilitated by polar protic solvents, may be considered. However, researchers must be mindful of the potential for side reactions, including the formation of isocyanides and solvolysis products, when employing SN1 conditions. A thorough understanding of these mechanistic principles is essential for the rational design of synthetic routes and the efficient production of nitrile-containing molecules for various applications in the chemical and pharmaceutical industries.
Comparative Analysis of Methallyl Cyanide Purity: A Guide to Chromatographic Techniques
The accurate determination of methallyl cyanide (3-methyl-3-butenenitrile) purity is critical in research and pharmaceutical development, where it serves as a key building block. Impurities can significantly impact reaction yields, safety profiles, and the quality of final products. This guide provides an objective comparison of three common chromatographic methods for purity analysis: Gas Chromatography (GC) with a packed column, GC with a capillary column, and High-Performance Liquid Chromatography (HPLC) with UV detection. The performance of each method is supported by comparative experimental data to aid researchers in selecting the most suitable technique for their specific needs.
Experimental Workflow for Chromatographic Purity Analysis
The general workflow for determining the purity of a substance like this compound via chromatography involves several sequential steps, from initial sample preparation to final data interpretation. This process ensures that the sample is suitable for injection and that the resulting data is accurate and reproducible.
A Comparative Performance Analysis of Methallyl Cyanide-Derived Polymers and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of polymers derived from allyl cyanide, a close structural analog of methallyl cyanide, and a common alternative, polyacrylonitrile (PAN). Due to the limited availability of specific data on this compound-derived polymers, this guide focuses on poly(allyl cyanide) to provide relevant insights into the properties of polymers with the allyl cyanide functional group. This document is intended to assist researchers and professionals in materials science and drug development in understanding the synthesis, properties, and potential applications of these nitrile-containing polymers.
Overview of Poly(allyl cyanide) and Polyacrylonitrile
Poly(allyl cyanide) is a polymer that, while not extensively studied, presents interesting properties due to its nitrile functional group and allyl backbone. Its synthesis can be achieved through various methods, leading to polymers with different characteristics.[1]
Polyacrylonitrile (PAN) is a well-established synthetic, semi-crystalline polymer.[2] It is widely used in various industrial applications, from textile fibers to the precursor for high-quality carbon fibers.[2][3] Its well-documented properties and versatile nature make it an excellent benchmark for comparison.
Performance Comparison: Poly(allyl cyanide) vs. Polyacrylonitrile
The following tables summarize the available quantitative data for poly(allyl cyanide) and polyacrylonitrile, covering their molecular, thermal, and physical properties.
Table 1: Molecular Properties
| Property | Poly(allyl cyanide) | Polyacrylonitrile (PAN) |
| Molecular Weight (Mn) | Up to 1.4 x 10⁴ g/mol (γ-ray induced)[1] | 40,000 - 70,000 g/mol (for textile applications)[2] |
| Polymerization Method | Radiation, chemical catalysis (e.g., n-BuLi)[1] | Free radical polymerization, anionic polymerization, ATRP[2][4] |
| Appearance | Oily or solid, dark-brown (γ-ray); Pale-yellow solid (n-BuLi)[1] | White solid[2] |
| Solubility | Insoluble in common organic solvents and water (n-BuLi polymerized)[1] | Soluble in polar solvents (DMF, DMAc, etc.)[2] |
Table 2: Thermal Properties
| Property | Poly(allyl cyanide) | Polyacrylonitrile (PAN) |
| Glass Transition Temperature (Tg) | Conformational change observed at 40°C[1] | ~95 °C[2] |
| Melting Point (Tm) | Not specified | Degrades before melting under normal conditions; melts >300 °C at high heating rates[2] |
| Thermal Stability | Not specified in detail | Thermally oxidized at 230°C for carbon fiber production[2] |
Table 3: Physical and Mechanical Properties
| Property | Poly(allyl cyanide) | Polyacrylonitrile (PAN) |
| Density | Not specified | 1.184 g/cm³[2] |
| Mechanical Properties | Not specified in detail | High strength and modulus of elasticity, especially in fiber form[2] |
Experimental Protocols
Detailed methodologies for the synthesis of poly(allyl cyanide) and polyacrylonitrile are provided below.
3.1. Synthesis of Poly(allyl cyanide) via Chemical Catalysis
This protocol describes the polymerization of allyl cyanide using n-butyllithium (n-BuLi) as a catalyst.
-
Materials: Allyl cyanide, n-butyllithium (n-BuLi), anhydrous hexane, anhydrous methanol.
-
Procedure:
-
In a flame-dried, nitrogen-purged flask, dissolve freshly distilled allyl cyanide in anhydrous hexane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of n-BuLi in hexane to the stirred monomer solution.
-
Allow the reaction to proceed for several hours at room temperature.
-
Quench the reaction by adding anhydrous methanol.
-
The resulting polymer precipitates as a pale-yellow solid.
-
Filter the polymer, wash with methanol, and dry under vacuum.[1]
-
3.2. Synthesis of Polyacrylonitrile via Free Radical Polymerization
This protocol outlines a typical free radical polymerization of acrylonitrile.
-
Materials: Acrylonitrile, potassium persulfate (initiator), deionized water.
-
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add deionized water and purge with nitrogen for 20-30 minutes to remove dissolved oxygen.
-
Add the acrylonitrile monomer to the water.
-
Heat the mixture to the desired reaction temperature (e.g., 60-70°C).
-
Dissolve the potassium persulfate initiator in a small amount of deionized water and add it to the reaction mixture to initiate polymerization.
-
Continue the reaction for a set period (e.g., 2-4 hours) under a nitrogen atmosphere.
-
The polymer will precipitate as it forms.
-
After the reaction is complete, cool the mixture, filter the polymer, wash thoroughly with water and methanol, and dry in a vacuum oven.[4]
-
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflows for the synthesis and characterization of the polymers discussed.
Discussion and Conclusion
This guide highlights the current state of knowledge regarding poly(allyl cyanide) and provides a performance comparison with the well-characterized polyacrylonitrile. The data for poly(allyl cyanide) is still limited, particularly in terms of its mechanical and thermal properties. This presents an opportunity for further research to fully elucidate its performance characteristics and potential applications.
Polyacrylonitrile stands out for its high thermal stability and excellent mechanical properties, which are well-suited for applications requiring high strength and thermal resistance. The synthesis of both polymers can be achieved through relatively straightforward polymerization techniques.
For professionals in drug development, understanding the synthesis and characterization of polymers with functional groups like nitriles is crucial for applications such as drug delivery systems, biocompatible coatings, and scaffolds for tissue engineering. While this guide does not point to a direct application of poly(allyl cyanide) in this field, the presented protocols and characterization workflows are fundamental to the development of new polymeric materials for biomedical applications. Further investigation into the biocompatibility and functionalization of poly(allyl cyanide) could reveal its potential in this area.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Methallyl Cyanide
This guide provides critical safety and logistical information for the proper disposal of methallyl cyanide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. This compound is a highly hazardous substance and must be handled with extreme caution.
Understanding the Hazards
This compound is a highly flammable liquid and vapor that is fatal if swallowed, inhaled, or in contact with skin.[1] It is also very toxic to aquatic life with long-lasting effects.[1] A critical characteristic of this compound is its violent reaction with water, which liberates highly toxic hydrogen cyanide gas.[1] Therefore, all handling and disposal procedures must be conducted under anhydrous (water-free) conditions whenever possible.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, extracted from its Safety Data Sheet (SDS).
| Property | Value | Source |
| Molecular Weight | 99.21 g/mol | [1] |
| Physical State | Liquid | |
| Hazard Statements | H225, H300+H310+H330, H410 | [1] |
| Acute Toxicity (Oral) | Estimate: 5.1 mg/kg (Expert Judgement) | [1] |
| Acute Toxicity (Dermal) | Estimate: 5.1 mg/kg (Expert Judgement) | [1] |
| Acute Toxicity (Inhalation) | Estimate: 0.6 mg/l (4h, vapor) (Expert Judgement) | [1] |
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate PPE and are fully aware of the handling precautions.
-
Hand Protection : Wear suitable protective gloves.[2]
-
Eye/Face Protection : Use chemical safety goggles and/or a face shield.[1]
-
Skin and Body Protection : Wear appropriate protective clothing to prevent skin exposure.[3]
-
Respiratory Protection : A NIOSH/MSHA approved respirator is necessary if exposure limits may be exceeded or if working in an area with insufficient ventilation.[3][4] Use only under a chemical fume hood.[3]
Handling Precautions :
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][3]
-
Use only non-sparking tools and take precautionary measures against static discharge.[1][3]
-
Crucially, never allow the product to come into contact with water, acids, or strong oxidizing agents .[1][4]
Step-by-Step Disposal Protocol
The primary and safest method for disposing of this compound is to use a licensed professional waste disposal service.[6] Do not attempt to dispose of this chemical down the drain or in regular trash.[7][8]
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes unused product, contaminated solutions, and contaminated lab materials.
-
Segregate cyanide waste from all other chemical waste, especially acidic waste, to prevent the generation of hydrogen cyanide gas.[9]
Step 2: Waste Collection and Storage
-
Collect liquid this compound waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.[7][9]
-
Collect all contaminated solid waste, such as gloves, paper towels, and weighing boats, in a separate, sealed container clearly labeled as "Waste Cyanide Debris".[9]
-
Even empty containers that once held this compound must be treated as hazardous waste.[9]
-
Store all waste containers in a designated, secure, and well-ventilated area, such as a chemical fume hood, away from incompatible materials.[5][9]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal.[6][7]
-
Provide the disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).
-
Follow all institutional and regulatory procedures for waste hand-off.[7]
Step 4: Spill Decontamination (For Emergency Use Only)
-
In the event of a small spill contained within a fume hood, it may be possible to neutralize it.
-
For very small spills : Use an aqueous ferrous sulfate solution to complex the cyanide.[8]
-
For liquid spills : Absorb the spill using an inert material from a spill kit.[9]
-
After absorption, decontaminate the surface using a pH 10 buffer solution.[9]
-
Collect all contaminated materials and debris as hazardous cyanide waste.[9]
-
For any large or uncontained spill, immediately evacuate the laboratory and contact emergency services.[9]
Disposal Workflow Diagram
The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. research.uga.edu [research.uga.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. mtu.edu [mtu.edu]
- 8. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 9. uwindsor.ca [uwindsor.ca]
Essential Safety and Handling Protocols for Methallyl Cyanide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling hazardous chemicals. Methallyl cyanide, a highly flammable and toxic compound, requires stringent adherence to safety protocols to mitigate risks. This document provides immediate and essential safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this substance.
| Body Part | Required PPE | Standard/Specification |
| Respiratory | Full-face respirator with appropriate cartridges for organic vapors and cyanides. | NIOSH approved[1] |
| Self-contained breathing apparatus (SCBA) for emergencies or high concentrations.[2] | NIOSH approved | |
| Hands | Chemical resistant gloves (e.g., Neoprene or rubber).[2] | EN 374 |
| Double-gloving is recommended.[3][4] | - | |
| Eyes & Face | Tightly fitting safety goggles. | EN 166[5][6] |
| Face shield to protect against splashes.[5] | - | |
| Body | Chemical resistant suit or coverall.[1][2] | EN 13034 (Type 6) for liquid chemical protection.[7] |
| Laboratory coat.[8][9] | - | |
| Feet | Chemical resistant rubber boots with steel toe and shank.[1][2] | - |
Safe Handling and Storage Procedures
All operations involving this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][8] It is crucial to prevent contact with incompatible materials and sources of ignition.
Handling:
-
Always work in a designated area clearly marked with hazard signs.[3]
-
Use non-sparking tools and explosion-proof equipment.[6]
-
Ground and bond containers and receiving equipment to prevent static discharge.[10]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Avoid inhalation of vapors and contact with skin and eyes.[6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9][11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6]
-
Store under lock and key with access restricted to authorized personnel.[8][12]
-
Incompatible materials to avoid:
Emergency and First Aid Measures
Immediate action is critical in the event of an exposure or spill.
| Emergency Situation | First Aid / Response Protocol |
| Skin Contact | Immediately remove contaminated clothing.[2] Thoroughly rinse the affected area with water for at least 15 minutes in an emergency shower.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes using an emergency eyewash station.[3] |
| Inhalation | Move the victim to an uncontaminated area with fresh air.[2] If breathing is difficult or has stopped, administer 100% oxygen and provide artificial respiration (avoid mouth-to-mouth).[2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Seek immediate medical assistance.[6] |
| Spill | Evacuate the area. For minor spills within a fume hood, absorb with inert material and place in a sealed container for disposal.[14] For larger spills, contact emergency services.[11] Prevent entry into drains. |
Disposal Plan
This compound and its containers are considered hazardous waste and must be disposed of according to local, state, and federal regulations.
Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with this compound.
-
Rinse surfaces first with a pH 10 buffer solution, followed by a 10% bleach solution, all within a fume hood.[3][11]
Waste Disposal:
-
Collect all waste, including contaminated PPE and cleaning materials, in a properly labeled, sealed, and compatible container.[9][14]
-
Cyanide waste should be kept separate from other waste streams, especially acidic waste.[4]
-
Neutralization: Unwanted or unreacted cyanides can be destroyed by cautiously adding sodium hypochlorite solution in a basic environment.[15] Another method involves using an aqueous ferrous sulfate solution to complex the cyanide.[8]
-
Contact your institution's Environmental Health and Safety (EH&S) department for waste pickup and disposal procedures.[9]
-
Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container should be defaced and disposed of as per institutional guidelines.[16]
Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound from receipt to disposal.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. fishersci.com [fishersci.com]
- 7. hsa.ie [hsa.ie]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
